4-Amino-3-chloro-5-fluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAFIBAPFADXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-3-chloro-5-fluorobenzonitrile CAS number and properties
An In-Depth Technical Guide to 4-Amino-3-chloro-5-fluorobenzonitrile (CAS: 1147558-43-7): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a halogenated and aminated benzonitrile derivative that has emerged as a significant building block in synthetic and medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group and electron-withdrawing fluorine, chlorine, and nitrile moieties—creates a molecule with versatile reactivity and significant potential for creating complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the synthesis of high-value compounds, particularly in the agrochemical and pharmaceutical industries.[1][2]
The presence of both fluorine and chlorine atoms is particularly noteworthy for drug development professionals. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The chlorine atom provides an additional site for modification and can influence the electronic properties of the aromatic ring. This guide, intended for researchers and drug development scientists, provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this versatile compound.
Physicochemical and Structural Properties
The properties of this compound are dictated by its molecular structure. The nitrile and halogen groups are strongly electron-withdrawing, while the amino group is a powerful electron-donating group. This electronic push-pull system influences the molecule's reactivity in synthetic transformations such as nucleophilic and electrophilic aromatic substitutions.
| Property | Value | Source(s) |
| CAS Number | 1147558-43-7 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄ClFN₂ | [4][6] |
| Molecular Weight | 170.57 g/mol | [4][6] |
| Appearance | Orange or Beige Solid | [7] |
| Boiling Point | 252.6 ± 40.0 °C (Predicted) | [7] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage | 2-8°C, Sealed in dry, Protect from light | [7][9] |
Synthesis and Mechanistic Insights
The preparation of this compound is most commonly achieved through the electrophilic chlorination of an appropriately substituted aniline precursor. The choice of starting material and chlorinating agent is critical to achieving high yield and regioselectivity.
Experimental Protocol: Synthesis from 3-Fluoro-4-aminobenzonitrile
This procedure is adapted from established methods for the halogenation of activated aromatic rings.[7]
-
Reagent Preparation : In a suitable reaction vessel, dissolve 3-fluoro-4-aminobenzonitrile (1 equivalent) in acetonitrile (to a concentration of approx. 0.24 M).
-
Addition of Chlorinating Agent : Add N-chlorosuccinimide (NCS) (1.5 equivalents) to the solution. The use of NCS is advantageous as it is a mild and effective source of electrophilic chlorine, minimizing over-chlorination and side reactions on the activated aniline ring.
-
Reaction Conditions : Heat the reaction mixture to 85 °C and stir for 5 hours. The elevated temperature is necessary to facilitate the electrophilic aromatic substitution.
-
Work-up : Upon completion (monitored by TLC or LC-MS), cool the mixture and remove the solvent by rotary evaporation.
-
Extraction : Partition the resulting residue between ethyl acetate and a 5% aqueous sodium hydroxide solution. The basic wash removes unreacted NCS and succinimide byproducts.
-
Purification : Wash the organic phase sequentially with 5% sodium hydroxide solution and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation : The final product, this compound, is typically obtained as a beige solid in high yield (approx. 88%).[7]
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. The following are expected spectral features based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Two distinct signals in the aromatic region, likely appearing as doublets or triplets due to coupling with the fluorine atom. A broad singlet for the -NH₂ protons. A known ¹H NMR spectrum in CDCl₃ shows signals at δ 7.41 (t, J=6Hz, 1H), 7.24 (dd, J=1.8,10.2Hz, 1H), and 4.66 (s, 2H).[7] |
| ¹³C NMR | Signals for seven distinct carbon atoms. The carbon bearing the nitrile group will be significantly downfield. Carbons attached to F and Cl will show characteristic shifts and C-F coupling. |
| FT-IR (cm⁻¹) | Strong, sharp absorption around 2220-2240 cm⁻¹ for the C≡N stretch. Two bands in the 3300-3500 cm⁻¹ region for the N-H stretches of the primary amine. Absorptions corresponding to C-F and C-Cl bonds in the fingerprint region. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (170.57). A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Applications in Drug Discovery and Organic Synthesis
While specific FDA-approved drugs containing the this compound core are not publicly documented, its utility lies in its role as a versatile intermediate. Its structural analogues are pivotal in synthesizing potent bioactive molecules.[1]
Building Block for Kinase Inhibitors
Substituted benzonitriles are core components of numerous kinase inhibitors used in oncology. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The halogenated aromatic ring can be further functionalized, for instance, via Suzuki or Buchwald-Hartwig cross-coupling reactions, to build out the molecular scaffold and target specific pockets within the enzyme. Derivatives of similar compounds have shown promise as kinase inhibitors, effectively inhibiting cancer cell proliferation.[1]
Precursor for Antibacterial Agents
Halogenated anilines are key precursors in the synthesis of quinolone and fluoroquinolone antibiotics.[1] The amino group of this compound can be used to construct the core quinolone ring system, while the fluorine and chlorine atoms can enhance the antibacterial activity and pharmacokinetic profile of the final drug molecule.[1]
Intermediate in Agrochemicals
Similar to its role in pharmaceuticals, this compound serves as an intermediate in the production of advanced herbicides and pesticides.[2] The specific halogenation pattern can contribute to the biological efficacy and selectivity of the final agrochemical product.
Potential Synthetic Pathways
Caption: Potential applications of the core scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive toxicology report is not available, data from structurally related aminobenzonitriles suggest the following precautions.
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Limit all unnecessary personal contact and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[10][11]
-
Hazards : Based on related compounds, potential hazards include being harmful if swallowed, toxic in contact with skin, and causing skin and serious eye irritation.[12][13]
-
Storage : Store in original, tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][10] Recommended storage temperature is between 2-8°C.[7][9]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS: 1147558-43-7) is a highly functionalized synthetic building block with significant potential for researchers in drug discovery, agrochemicals, and materials science. Its distinct combination of reactive sites and modulating substituents (F, Cl) provides a robust platform for generating novel and complex molecules. Understanding its core properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in the laboratory.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | 1147558-43-7 [m.chemicalbook.com]
- 6. This compound - CAS:1147558-43-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound CAS#: 1147558-43-7 [chemicalbook.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. covethouse.eu [covethouse.eu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-chloro-5-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-3-chloro-5-fluorobenzonitrile, a halogenated aromatic nitrile that has emerged as a valuable building block for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. This document will delve into the molecular structure, physicochemical properties, synthetic pathways, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted benzene ring with the molecular formula C₇H₄ClFN₂.[1][2] The strategic placement of an amino group, a nitrile moiety, and two different halogen atoms (chloro and fluoro) on the aromatic ring imparts a unique combination of electronic and steric properties that are highly sought after in medicinal chemistry.
The molecular weight of this compound is 170.57 g/mol .[1][2] The presence of the electron-withdrawing nitrile and halogen groups, along with the electron-donating amino group, creates a distinct electronic environment that influences its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1147558-43-7 | [1][3][4][5] |
| Molecular Formula | C₇H₄ClFN₂ | [1][3] |
| Molecular Weight | 170.57 g/mol | [1][3] |
| Synonym | 2-Chloro-4-cyano-6-fluoroaniline | [3] |
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
Synthesis and Spectroscopic Characterization
Postulated Synthetic Protocol
A likely synthetic pathway would be the chlorination of 4-amino-3-fluorobenzonitrile. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the nitrile group, the incoming electrophile would be directed to the ortho positions. The fluorine atom at position 3 would sterically hinder substitution at position 2, making position 5 the most likely site for chlorination.
Experimental Protocol: Electrophilic Chlorination
-
Dissolution: Dissolve 4-amino-3-fluorobenzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1-1.2 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite. Neutralize the mixture with a base like sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1147558-43-7 [m.chemicalbook.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-chloro-5-fluorobenzonitrile
Introduction
4-Amino-3-chloro-5-fluorobenzonitrile is a substituted benzonitrile derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating (amino) and electron-withdrawing (chloro, fluoro, nitrile) groups, imparts specific reactivity and properties, making it a valuable building block in the synthesis of complex bioactive molecules.
Molecular Structure and Spectroscopic Predictions
The foundational step in interpreting any spectral data is a thorough understanding of the molecule's structure. The arrangement of atoms and functional groups in this compound dictates its interaction with different forms of electromagnetic radiation.
The Strategic Utility of 4-Amino-3-chloro-5-fluorobenzonitrile in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
The intricate dance of medicinal chemistry often hinges on the strategic selection of molecular scaffolds that serve as versatile springboards for the synthesis of novel therapeutic agents. 4-Amino-3-chloro-5-fluorobenzonitrile, a halogenated aminobenzonitrile, has emerged as a building block of significant interest, offering a unique combination of reactive handles and modulatory substituents. This guide provides an in-depth exploration of the potential applications of this compound, delving into its synthetic utility, the rationale behind its incorporation into drug candidates, and its role in the development of targeted therapies. We will examine its application in the creation of TRPV4 antagonists, aminopurine-based kinase inhibitors for oncology, and its prospective role in the design of Janus kinase (JAK) inhibitors for inflammatory diseases, supported by detailed synthetic protocols and mechanistic insights.
Introduction: The Physicochemical Appeal of a Polysubstituted Scaffold
This compound (CAS: 1147558-43-7) is a deceptively simple aromatic compound whose true value lies in the strategic placement of its functional groups. The interplay of the electron-donating amino group and the electron-withdrawing nitrile, chloro, and fluoro substituents creates a nuanced electronic profile that influences both its reactivity and its potential interactions with biological targets.
-
Amino Group: Serves as a primary nucleophile, readily undergoing acylation, alkylation, and diazotization, providing a key attachment point for diverse molecular fragments. It can also act as a hydrogen bond donor, crucial for anchoring a molecule within a protein's binding site.
-
Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles. Its linear geometry and ability to act as a hydrogen bond acceptor also contribute to its pharmacophoric potential.
-
Halogen Substituents (Chloro and Fluoro): The presence of both chlorine and fluorine is a hallmark of modern medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity by participating in specific interactions, and modulate the pKa of nearby functional groups. The chlorine atom offers an additional point for modulation and can contribute to binding through halogen bonding. This dual halogenation pattern provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.
The strategic positioning of these groups on the benzonitrile core makes this compound a privileged starting material for library synthesis and lead optimization campaigns.
Synthesis of the Core Scaffold
The efficient synthesis of this compound is a critical first step in its application. A common and effective method involves the electrophilic chlorination of 4-amino-3-fluorobenzonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-amino-3-fluorobenzonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
5% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 4-amino-3-fluorobenzonitrile (1 equivalent) and N-chlorosuccinimide (1 to 1.5 equivalents) in acetonitrile is prepared.[1]
-
The reaction mixture is stirred at an elevated temperature (e.g., 85-86°C) for several hours.[1][2]
-
The progress of the reaction is monitored by a suitable analytical technique, such as LC-MS. If the reaction is incomplete, additional NCS may be added.[2]
-
Upon completion, the reaction mixture is partially concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent, such as ethyl acetate, and an aqueous base, like 5% NaOH.[2]
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be further purified by standard techniques such as column chromatography or recrystallization.
References
The Enduring Versatility of Substituted Benzonitriles: A Technical Guide for Researchers and Drug Development Professionals
Substituted benzonitriles, organic compounds featuring a cyano group attached to a benzene ring bearing additional functional groups, represent a cornerstone in modern synthetic chemistry and drug discovery. Their intrinsic electronic properties and the reactivity of the nitrile moiety make them exceptionally versatile building blocks for a vast array of functional molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and characterization of substituted benzonitrile derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.
The Strategic Importance of the Benzonitrile Scaffold
The benzonitrile core is a privileged structure in medicinal chemistry and materials science due to a confluence of advantageous properties. The nitrile group, with its strong electron-withdrawing nature, profoundly influences the electronic landscape of the benzene ring, modulating its reactivity and facilitating key molecular interactions with biological targets.[1] This functional group is also metabolically stable and can act as a bioisostere for other polar groups, enhancing the pharmacokinetic profiles of drug candidates.[2][3]
The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, including lipophilicity, which is a critical parameter in drug design.[4] This ability to systematically modify the benzonitrile scaffold empowers chemists to optimize compounds for specific biological activities or material properties.
Synthetic Strategies for Accessing Substituted Benzonitriles
The efficient synthesis of substituted benzonitriles is paramount for their application in research and development. Several classical and modern synthetic methodologies are employed, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and functional group tolerance.
Classical Approaches: Sandmeyer and Rosenmund-von Braun Reactions
The Sandmeyer Reaction stands as a venerable and widely utilized method for the introduction of a nitrile group onto an aromatic ring.[5] This reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.[6][7][8]
Experimental Protocol: Synthesis of 4-Nitrobenzonitrile via the Sandmeyer Reaction [6]
-
Step 1: Diazotization of 4-Nitroaniline. In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-nitroaniline in aqueous hydrochloric acid. Cool the suspension to 0-5 °C in an ice bath.
-
Step 2: Formation of the Diazonium Salt. Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cooled suspension of 4-nitroaniline over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Step 3: Cyanation. In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Step 4: Reaction Completion and Work-up. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[6] Cool the reaction mixture and pour it onto crushed ice.
-
Step 5: Purification. Neutralize the mixture with a sodium bicarbonate solution to precipitate the crude product. Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization or column chromatography on silica gel.
The Rosenmund-von Braun Reaction offers an alternative route to aryl nitriles, typically involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[9][10][11][12] Modern modifications of this reaction have been developed to proceed under milder conditions and with catalytic amounts of copper.[9]
Modern Marvels: Palladium-Catalyzed Cyanation
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering milder reaction conditions and superior functional group tolerance compared to classical methods.[4] These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate, in the presence of a palladium catalyst and a suitable ligand.[4][13]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides [4]
-
Step 1: Reaction Setup. To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O). If the aryl chloride is a solid, add it at this stage.
-
Step 2: Inert Atmosphere. Seal the tube with a Teflon-lined screw-cap septum, and then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Step 3: Addition of Reagents. If the aryl chloride is a liquid, add it via syringe. Then, add dioxane and a degassed solution of potassium acetate in water.
-
Step 4: Reaction. Place the reaction tube in a preheated oil bath at the desired temperature (typically ≤ 100 °C) and stir for the required time (often as little as one hour).
-
Step 5: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Table 1: Comparison of Synthetic Methodologies for Substituted Benzonitriles
| Method | Typical Substrates | Reagents | Conditions | Advantages | Disadvantages |
| Sandmeyer Reaction | Aryl amines | NaNO₂, HCl, CuCN | 0-60 °C | Well-established, readily available starting materials | Stoichiometric copper, potential for side reactions |
| Rosenmund-von Braun | Aryl halides | CuCN | High temperatures (150-250 °C) | Direct cyanation of halides | Harsh conditions, stoichiometric copper, purification challenges |
| Palladium-Catalyzed | Aryl halides, triflates | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild temperatures (rt - 100 °C) | High functional group tolerance, catalytic metal usage | Cost of catalyst and ligands, sensitivity to air and moisture |
Applications of Substituted Benzonitriles in Drug Discovery
The benzonitrile moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[1][2][14] The nitrile group can participate in crucial hydrogen bonding interactions, π-π stacking, and can also serve to block a metabolic site, thereby improving the drug's pharmacokinetic profile.[2][3]
Benzonitrile Derivatives as Enzyme Inhibitors
Many benzonitrile-containing drugs exert their therapeutic effects by inhibiting specific enzymes. The nitrile group can act as a key binding element, fitting into active sites and interacting with key amino acid residues.
Table 2: Examples of Benzonitrile-Containing Drugs and their Biological Targets
| Drug | Therapeutic Area | Target Enzyme | IC₅₀ / Activity |
| Letrozole | Breast Cancer | Aromatase | Potent and selective inhibitor |
| Citalopram | Depression | Serotonin Transporter (SERT) | Potent and selective inhibitor |
| Etravirine | HIV/AIDS | Non-nucleoside Reverse Transcriptase | Active against resistant strains |
| Anastrozole | Breast Cancer | Aromatase | Potent and selective inhibitor |
| Verapamil | Hypertension | L-type calcium channel | Blocks calcium influx |
| Tofacitinib | Rheumatoid Arthritis | Janus Kinase (JAK) | Potent inhibitor of JAK1 and JAK3 |
IC₅₀ values are dependent on the specific assay conditions and are not listed here to avoid misinterpretation. The table indicates the potent inhibitory activity of these compounds.
Diagram: Generalized Mechanism of Enzyme Inhibition by a Substituted Benzonitrile
Caption: Interaction of a substituted benzonitrile inhibitor with an enzyme active site.
Benzonitrile Derivatives in Agrochemicals
Substituted benzonitriles are also prominent in the agrochemical industry, particularly as herbicides.[15] Their mode of action often involves the disruption of essential biological processes in weeds.
For instance, bromoxynil and ioxynil are potent inhibitors of photosynthesis at the photosystem II level.[15] Dichlobenil, on the other hand, acts by inhibiting cellulose biosynthesis, a crucial process for plant cell wall formation.[15] The biotransformation of these herbicides in the environment is an active area of research, with studies showing that microorganisms can hydrolyze the nitrile group to the corresponding amide and carboxylic acid, which may alter the toxicity of the compound.[16][17][18]
Diagram: Generalized Metabolic Pathway of Benzonitrile Herbicides in Soil
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Rosenmund-von Braun Synthesis [drugfuture.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step protocol for the synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile
Application Note & Protocol
Topic: Step-by-Step Protocol for the Synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, chloro, fluoro, and nitrile groups, makes it a versatile building block for the synthesis of complex molecules. The presence of halogen atoms enhances lipophilicity and metabolic stability, while the amino and nitrile groups provide reactive handles for further chemical transformations. This intermediate is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular architecture is paramount for achieving desired biological activity.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via electrophilic chlorination of 4-amino-3-fluorobenzonitrile. The causality behind each procedural step is explained to provide a deeper understanding of the reaction mechanism and ensure reproducibility.
Reaction Scheme: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 4-amino-3-fluorobenzonitrile, possesses a benzene ring that is activated by the electron-donating amino group. This directs the incoming electrophile (in this case, a chloronium ion equivalent) to the ortho and para positions. The position ortho to the amino group and meta to the nitrile group is sterically accessible and electronically favored, leading to the desired product.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | CAS Number | Molecular Formula | Recommended Purity | Supplier Example |
| 4-Amino-3-fluorobenzonitrile | 63069-50-1 | C₇H₅FN₂ | >98% | Sigma-Aldrich, Combi-Blocks |
| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | >98% | Sigma-Aldrich, TCI |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | C₂H₃N | >99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃ | ~8% w/v in H₂O | Lab-prepared |
| Brine (Saturated NaCl Solution) | 7647-14-5 (NaCl) | NaCl | Saturated in H₂O | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Laboratory Grade | Alfa Aesar |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks (50 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser with inert gas inlet (e.g., Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Analytical balance
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a ~10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
Part 1: Reaction Setup and Execution
-
Reactor Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-fluorobenzonitrile (1.36 g, 10.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq.) to the solution in one portion.
-
Causality Note: Using a slight excess (1.1 equivalents) of NCS ensures the complete consumption of the starting material. Acetonitrile is chosen as the solvent due to its ability to dissolve both the starting material and the reagent, and its suitable boiling point for the reaction.[1]
-
-
Heating and Reflux: Heat the reaction mixture to 80-85 °C using a heating mantle. Allow the reaction to stir under reflux.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Procedure: Every 30-60 minutes, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Compare the spot of the reaction mixture to a co-spotted lane of the starting material.
-
Completion Criteria: The reaction is considered complete when the starting material spot is no longer visible by UV light. The expected reaction time is typically 2-4 hours.
-
Part 2: Work-up and Isolation
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any acidic byproducts and remove the succinimide byproduct.
-
Brine (1 x 30 mL) to remove residual water and aid in layer separation.
-
Causality Note: The basic wash is crucial for removing succinimide, which is soluble in aqueous base, thereby simplifying the subsequent purification.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and wash the solid with a small amount of ethyl acetate.
-
Final Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a solid.
Part 3: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a gradient solvent system of ethyl acetate in hexanes.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (Rf ≈ 0.4 in 30% EtOAc/Hexanes).
-
Product Isolation: Concentrate the pure fractions under reduced pressure to afford this compound as a solid (typically a white to light-yellow powder). Determine the final mass and calculate the yield. The expected yield is typically in the range of 80-95%.
Characterization and Validation
The identity and purity of the synthesized this compound (MW: 170.57 g/mol ) should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.6-7.8 (d, 1H, Ar-H), δ ~6.5 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals expected for 7 unique carbons, including the nitrile carbon (δ ~115-120 ppm) and aromatic carbons, with characteristic C-F and C-Cl couplings. |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₇H₅ClFN₂ [M+H]⁺: 171.01. The spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). |
| Infrared (IR) Spectroscopy | ν ~3400-3300 cm⁻¹ (N-H stretch), ν ~2230-2220 cm⁻¹ (C≡N stretch), ν ~1620 cm⁻¹ (N-H bend). |
Environment, Health, and Safety (EHS) Precautions
All personnel must adhere to strict safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][4][5][6]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[3][5]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[3]
-
Chemical Hazards:
-
4-Amino-3-fluorobenzonitrile & Product: Harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.[3][4]
-
N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage. It is also an oxidizing agent.
-
Acetonitrile & Ethyl Acetate: Flammable liquids and vapors. Harmful if inhaled or swallowed.
-
-
Spill & Waste Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Dispose of all chemical waste according to institutional and local regulations. Do not discharge into drains.[2][6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]
-
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Synthesis workflow from starting materials to final product.
References
Application Notes and Protocols: 4-Amino-3-chloro-5-fluorobenzonitrile as a Strategic Building Block in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Amino-3-chloro-5-fluorobenzonitrile. This trifunctional aromatic building block, characterized by its unique substitution pattern, offers a confluence of reactivity and structural features that are highly advantageous for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. We will delve into the nuanced reactivity of its functional groups—the nucleophilic amino group, the versatile nitrile, and the strategically positioned halogen atoms—and provide detailed, field-proven protocols for its application in key synthetic transformations. The causality behind experimental choices, from reagent selection to reaction optimization, is elucidated to empower researchers to not only replicate but also adapt these methodologies for their specific synthetic targets.
Introduction: The Strategic Advantage of this compound
This compound is a substituted benzonitrile derivative that has emerged as a valuable intermediate in the synthesis of bioactive molecules.[1] Its molecular structure, featuring an amino group, a nitrile moiety, and two different halogen atoms on the aromatic ring, provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for certain reactions while the amino group offers a key site for nucleophilic chemistry.[2]
The strategic placement of the chloro and fluoro substituents is particularly noteworthy. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a common strategy in modern medicinal chemistry.[3][4] The differential reactivity of the C-Cl and C-F bonds can be exploited for selective cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular scaffold. This guide will explore the synthetic utility of this building block in nucleophilic aromatic substitution (SNAr), transformations involving the amino and nitrile groups, and palladium-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis, ensuring identity, purity, and successful reaction monitoring.
| Property | Value | Source |
| CAS Number | 1147558-43-7 | [5][6][7] |
| Molecular Formula | C₇H₄ClFN₂ | [5] |
| Molecular Weight | 170.57 g/mol | [5] |
| Appearance | Off-white to yellow powder/solid | [8] (by analogy) |
| Melting Point | 102-105 °C (literature for 4-amino-3-chlorobenzonitrile) | [8] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atom. The chemical shift of the amino protons will also be characteristic.
-
¹³C NMR: The carbon NMR will provide signals for each of the seven carbon atoms, with the chemical shifts of the carbons attached to the fluorine, chlorine, nitrile, and amino groups being particularly informative.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), and C-F and C-Cl stretching vibrations.[9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.[9]
Key Synthetic Applications and Protocols
Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position
The presence of strong electron-withdrawing groups (EWG), such as the nitrile group, ortho and para to a halogen atom can activate the aromatic ring towards nucleophilic attack.[10] In this compound, the fluorine atom is generally more susceptible to SNAr than the chlorine atom due to the higher electronegativity of fluorine, which better stabilizes the intermediate Meisenheimer complex.[10]
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The choice of nucleophile is dictated by the desired final product.
-
Base: A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often required to deprotonate the nucleophile, increasing its reactivity.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized to achieve a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Synthesis of a Substituted 4-Amino-3-chloro-5-(arylamino)benzonitrile
This protocol describes a general procedure for the SNAr reaction of this compound with an aniline derivative.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).
-
Purge the reaction mixture with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Trustworthiness and Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to validate the success of the synthesis.
Transformations of the Amino Group
The primary amino group in this compound is a versatile functional handle for various transformations, including diazotization-substitution (Sandmeyer-type reactions), acylation, and alkylation.
3.2.1. Sandmeyer Reaction for Halogen Exchange
The Sandmeyer reaction allows for the conversion of the amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. This is particularly useful for introducing bromine or iodine at the 4-position.
Experimental Protocol: Synthesis of 4-Bromo-3-chloro-5-fluorobenzonitrile
This protocol is adapted from a similar transformation.[11]
Caption: General workflow for a Sandmeyer reaction.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of a suitable acid (e.g., H₂SO₄ or HBr) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[12]
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, typically with a phosphine ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), is essential for the catalytic cycle.
-
Ligand: The choice of ligand can significantly impact the efficiency of the reaction by influencing the stability and reactivity of the palladium complex.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid (in Suzuki coupling) or for the deprotonation step in other cross-coupling reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used for Suzuki couplings, while anhydrous solvents are preferred for other cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[12]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Purge the vessel with an inert gas (nitrogen or argon) and heat the mixture to reflux (80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Application in the Synthesis of Kinase Inhibitors
This compound and its derivatives are valuable precursors for the synthesis of protein kinase inhibitors, a significant class of anticancer drugs.[9][13][14] The aminobenzonitrile core can be elaborated into various heterocyclic scaffolds, such as quinolines and quinazolines, which are common pharmacophores in kinase inhibitors.[13][15]
Example: Conceptual Synthetic Route to a Quinoline-based Kinase Inhibitor Scaffold
The synthesis of a 4-aminoquinoline-3-carbonitrile scaffold, a key intermediate for Src kinase inhibitors like bosutinib, can be conceptually approached using a derivative of this compound.[13] The general strategy involves the construction of the quinoline ring system followed by functionalization.
Conclusion
This compound is a highly versatile and strategically valuable building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of selective transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and other advanced materials.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound | 1147558-43-7 [m.chemicalbook.com]
- 8. 4-アミノ-3-クロロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Page loading... [guidechem.com]
- 12. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]
- 13. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3-chloro-5-fluorobenzonitrile
Introduction: The Strategic Importance of 4-Amino-3-chloro-5-fluorobenzonitrile
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aniline amine, a nitrile group, and two distinct halogen atoms (chlorine and fluorine), offers a rich platform for molecular diversification. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the directing effects of the amino group, presents both challenges and opportunities for selective chemical modifications. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this scaffold, enabling the precise installation of a wide array of substituents to construct complex molecular architectures for novel therapeutics and functional materials.[1] This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this versatile substrate.
Challenges and Considerations in Cross-Coupling Reactions
The primary challenge in palladium-catalyzed cross-coupling reactions with this compound lies in the selective activation of the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the oxidative addition step of the catalytic cycle.[2][3][4] The presence of both chloro and fluoro substituents necessitates careful selection of the catalyst system to achieve selective C-Cl bond cleavage over C-F bond activation. Furthermore, the amino group can potentially coordinate to the palladium center, influencing the catalytic activity. The protocols outlined herein are designed to address these challenges by employing state-of-the-art catalyst systems and optimized reaction conditions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents, paving the way for the synthesis of novel biaryl compounds.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] For an unactivated aryl chloride like our substrate, the oxidative addition is typically the rate-limiting step.[3] To overcome this hurdle, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, is crucial.[3][7][8] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that readily undergoes oxidative addition.
Figure 1: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acid partners.
Materials and Reagents:
| Reagent | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Arylboronic Acid | ≥97% | Commercially Available | Coupling Partner |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Palladium Precursor |
| SPhos | Ligand Grade | Commercially Available | Ligand |
| K₃PO₄ (finely ground) | Anhydrous, ≥98% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Water | Degassed, HPLC Grade | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |
| Brine | Saturated NaCl(aq) | In-house | Washing Agent |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | For Column Chromatography |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines.[9][10][11][12] Applying this reaction to this compound allows for the introduction of various primary and secondary amines, leading to novel diamine structures.
Mechanism and Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] The key steps are oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product.[9] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical for the deprotonation step. The use of sterically hindered, electron-rich phosphine ligands is again essential for promoting the challenging oxidative addition of the aryl chloride.[13]
Figure 3: General Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Protocol for Buchwald-Hartwig Amination
Materials and Reagents:
| Reagent | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Primary or Secondary Amine | ≥98% | Commercially Available | Coupling Partner |
| Pd(OAc)₂ | Catalyst Grade | Commercially Available | Palladium Precursor |
| RuPhos | Ligand Grade | Commercially Available | Ligand |
| NaOtBu | ≥97% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Diethyl Ether | ACS Grade | Commercially Available | Extraction Solvent |
| Saturated NH₄Cl(aq) | In-house | In-house | Quenching Agent |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | For Column Chromatography |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add NaOtBu (1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful and direct method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the aromatic core of this compound.[14] This reaction is invaluable for the synthesis of precursors to a variety of heterocyclic systems and for creating rigid molecular linkers.
Mechanism and Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[14] The catalytic cycle includes the oxidative addition of the aryl chloride to the Pd(0) center, followed by a transmetalation step involving a copper(I) acetylide species, which is formed in situ from the terminal alkyne, the copper(I) salt, and a base. Reductive elimination then yields the arylalkyne product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.[15][16][17] Microwave-assisted Sonogashira couplings can significantly accelerate the reaction with unreactive aryl chlorides.[15][18][19]
Figure 4: Dual Catalytic Cycles in Sonogashira Coupling.
Detailed Protocol for Sonogashira Coupling (Microwave-Assisted)
Materials and Reagents:
| Reagent | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Terminal Alkyne | ≥97% | Commercially Available | Coupling Partner |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Palladium Catalyst |
| CuI | ≥98% | Commercially Available | Co-catalyst |
| Triethylamine (Et₃N) | Anhydrous, ≥99% | Commercially Available | Base and Solvent |
| Toluene | Anhydrous | Commercially Available | Co-solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |
| Saturated NH₄Cl(aq) | In-house | In-house | Quenching Agent |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | For Column Chromatography |
Experimental Procedure:
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
-
Reagent Addition: Add anhydrous toluene and triethylamine (as a solvent and base). Add the terminal alkyne (1.2-2.0 equiv.).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120-150 °C for 30-90 minutes.
-
Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound detailed in these application notes provide robust and versatile methodologies for the synthesis of a wide array of novel chemical entities. The successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings hinges on the careful selection of a suitable palladium catalyst, ligand, base, and reaction conditions to overcome the inherent low reactivity of the C-Cl bond. These protocols serve as a comprehensive guide for researchers and scientists, enabling the efficient and strategic derivatization of this valuable building block in the pursuit of new pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
The Strategic Synthesis of Potent Kinase Inhibitors from 4-Amino-3-chloro-5-fluorobenzonitrile: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Building Block in Kinase Inhibitor Discovery
Kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[2] A key strategy in the design of these inhibitors is the identification of versatile chemical scaffolds that can be readily modified to achieve high potency and selectivity.
4-Amino-3-chloro-5-fluorobenzonitrile is a highly valuable and strategic starting material in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring an aniline amine, a nitrile group, and strategically placed halogen atoms (chlorine and fluorine), offers a rich platform for synthetic elaboration. The amino group serves as a key nucleophile for building heterocyclic cores, while the nitrile group can be a precursor to other functionalities or a key interaction point with the target kinase.[3] The fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and overall drug-like properties of the final compound.[4]
This technical guide provides a comprehensive overview of the synthetic utility of this compound in the construction of a representative quinazoline-based kinase inhibitor, a scaffold found in numerous FDA-approved drugs that target kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery and medicinal chemistry with a solid foundation for the synthesis of novel kinase inhibitors.
Synthetic Strategy Overview: From Starting Material to a Quinazoline-Based Kinase Inhibitor
The overall synthetic strategy involves a two-step process to construct the core quinazoline scaffold, followed by a final functionalization step to introduce a side chain that can enhance target engagement and selectivity. The general workflow is depicted below.
Caption: Overall synthetic workflow for the preparation of a quinazoline-based kinase inhibitor.
PART 1: Synthesis of the Quinazoline Core
Step 1: Formamidation of this compound
Rationale: The initial step involves the formamidation of the aniline amine of the starting material. This reaction introduces a formyl group, which is a necessary precursor for the subsequent cyclization to form the quinazoline ring. Refluxing in formic acid is a common and effective method for this transformation.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formic acid (e.g., 10-15 equivalents or as the solvent).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2-chloro-4-cyano-6-fluorophenyl)formamide.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 170.57 | 1.0 | - |
| N-(2-Chloro-4-cyano-6-fluorophenyl)formamide | 198.58 | - | (based on starting material) |
Step 2: Cyclization to form 6-Chloro-8-fluoroquinazolin-4-amine
Rationale: The second step is a high-temperature cyclization reaction using formamide. In this key step, the formylated intermediate undergoes an intramolecular cyclization to form the desired quinazoline ring system. Formamide serves as both a reactant and a solvent in this transformation.[7]
Experimental Protocol:
-
In a high-temperature reaction vessel, combine N-(2-chloro-4-cyano-6-fluorophenyl)formamide (1.0 eq) and an excess of formamide.
-
Heat the mixture to a high temperature (typically 180-200 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 6-chloro-8-fluoroquinazolin-4-amine.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| N-(2-Chloro-4-cyano-6-fluorophenyl)formamide | 198.58 | 1.0 | - |
| 6-Chloro-8-fluoroquinazolin-4-amine | 197.59 | - | (based on starting material) |
PART 2: Final Functionalization to a Kinase Inhibitor
Step 3: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product
Rationale: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-amino group of the quinazoline core displaces a leaving group on a suitable coupling partner, typically a substituted aniline, to form the final kinase inhibitor. The choice of the substituted aniline is crucial for determining the inhibitor's potency and selectivity against the target kinase.[8] For this representative protocol, we will use a generic substituted aniline.
Experimental Protocol:
-
To a sealed reaction vial, add 6-chloro-8-fluoroquinazolin-4-amine (1.0 eq) and the desired substituted aniline (1.1 eq).
-
Add a suitable solvent, such as 2-propanol or N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a suitable acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 6-Chloro-8-fluoroquinazolin-4-amine | 197.59 | 1.0 |
| Substituted Aniline | Varies | 1.1 |
| Final Kinase Inhibitor | Varies | - |
Characterization Data (Representative)
The following table provides representative characterization data for the intermediates and a hypothetical final product. Actual data should be determined experimentally.
| Compound | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| N-(2-Chloro-4-cyano-6-fluorophenyl)formamide | White to off-white solid | Signals for aromatic protons and formyl proton | Signals for aromatic carbons, nitrile carbon, and formyl carbon | [M+H]⁺ |
| 6-Chloro-8-fluoroquinazolin-4-amine | Pale yellow solid | Signals for quinazoline ring protons and amine protons | Signals for quinazoline ring carbons | [M+H]⁺ |
| Final Kinase Inhibitor | Varies | Signals for quinazoline and aniline moieties | Signals for quinazoline and aniline moieties | [M+H]⁺ |
Target Kinase Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
Many quinazoline-based inhibitors target the EGFR signaling pathway, which is frequently dysregulated in various cancers.[9][10] The synthesized inhibitor is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.
Caption: A simplified representation of the EGFR signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
This guide has detailed a robust and adaptable synthetic route for the preparation of potent kinase inhibitors from the versatile starting material, this compound. The strategic incorporation of this building block allows for the efficient construction of the clinically relevant quinazoline scaffold. The provided protocols serve as a foundation for researchers to synthesize and explore novel chemical matter in the pursuit of next-generation targeted therapies. Further optimization of the final SNAr coupling step with a diverse library of substituted anilines can lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Fluoroquinolone Antibacterial Agents Utilizing 4-Amino-3-chloro-5-fluorobenzonitrile
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents. Fluoroquinolones represent a critical class of synthetic antibiotics, and their efficacy is often enhanced by strategic halogenation of the core scaffold. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 4-Amino-3-chloro-5-fluorobenzonitrile as a key starting material for the synthesis of a potent fluoroquinolone antibacterial agent, specifically 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This guide details the synthetic pathway, experimental protocols, and methods for evaluating the antibacterial efficacy of the resulting compound.
Introduction: The Imperative for New Antibacterial Agents
The rise of multidrug-resistant bacteria poses a significant global health challenge. The development of new antibacterial molecules is a major necessity to combat the increasing emergence of these resistant strains. Quinolones are a class of synthetic broad-spectrum antibacterial agents that have been instrumental in treating a variety of bacterial infections. The introduction of a fluorine atom at the C-6 position of the quinolone ring, creating fluoroquinolones, was a major advancement that significantly enhanced their antibacterial potency and spectrum of activity.[1]
The core structure of fluoroquinolones, a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety, is essential for their antibacterial action.[2] Modifications at various positions of this scaffold have led to the development of several generations of fluoroquinolones with improved pharmacokinetic and pharmacodynamic properties.[3] The starting material, this compound, is a strategically substituted aniline derivative, making it an excellent precursor for the synthesis of highly functionalized fluoroquinolones. The presence of both chlorine and fluorine atoms allows for a nuanced approach to molecular design, potentially leading to compounds with enhanced activity against resistant pathogens.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death. The high selectivity of fluoroquinolones for bacterial topoisomerases over their eukaryotic counterparts contributes to their favorable safety profile in humans.[1]
Figure 1: Mechanism of action of fluoroquinolone antibiotics.
Synthetic Pathway: From this compound to a Fluoroquinolone Core
The synthesis of the target fluoroquinolone, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, from this compound is proposed to proceed via a multi-step sequence, with the Gould-Jacobs reaction being the pivotal step for the formation of the quinolone core.[4]
Figure 2: Proposed synthetic workflow.
Detailed Experimental Protocols
Synthesis of Ethyl 2-(2-chloro-4-cyano-6-fluorobenzoyl)-3-cyclopropylaminoacrylate
This protocol is adapted from established Gould-Jacobs reaction procedures.[5]
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Cyclopropylamine
-
Sodium Hydride (NaH)
-
Dioxane (anhydrous)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Protocol:
-
Condensation: In a round-bottom flask, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting anilidomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250-260°C) for 1-2 hours to facilitate the thermal cyclization.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The cyclized product, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, should precipitate. Add a non-polar solvent like hexane to aid precipitation. Filter the solid and wash with hexane to remove the diphenyl ether.
-
N-Alkylation and Hydrolysis: The crude ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is then subjected to N-alkylation with cyclopropylamine, followed by hydrolysis to yield the final product, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. A detailed procedure for a similar transformation involves reacting the intermediate with cyclopropylamine and then treating with sodium hydride in dioxane, followed by hydrolysis with potassium hydroxide and acidification with hydrochloric acid.[6]
Evaluation of Antibacterial Activity
The antibacterial efficacy of the synthesized compound is determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Synthesized fluoroquinolone compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Sterile saline
-
Incubator (37°C)
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of the Compound: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: To determine the MBC, aliquot a small volume from the wells with no visible growth onto MHA plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Figure 3: Workflow for MIC and MBC determination.
Expected Antibacterial Activity
The antibacterial activity of fluoroquinolones is well-documented. For structurally similar compounds, potent activity against both Gram-positive and Gram-negative bacteria is expected. The table below presents representative MIC values for a related fluoroquinolone to provide an indication of the anticipated efficacy.
| Compound | Organism | MIC (µg/mL) |
| 7-substituted-6-fluoroquinolone derivative | Escherichia coli | ≤0.860[7] |
| Staphylococcus aureus | ≤0.860[7] |
Note: The presented MIC values are for a representative 7-substituted-6-fluoroquinolone and are intended for illustrative purposes. The actual MIC of the compound synthesized from this compound should be determined experimentally.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel fluoroquinolone antibacterial agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these potent compounds. The strategic incorporation of chloro and fluoro substituents on the aniline precursor offers opportunities for the development of next-generation antibiotics with improved activity against resistant bacterial strains. Further derivatization, particularly at the C-7 position, can be explored to expand the antibacterial spectrum and enhance the pharmacokinetic properties of the synthesized quinolone core.
References
- 1. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Amino-3-chloro-5-fluorobenzonitrile
Abstract
This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Amino-3-chloro-5-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. The developed method is demonstrated to be specific, linear, accurate, precise, and stability-indicating, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method to assess the purity and stability of this compound.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential to ensure consistent quality and to understand the degradation pathways of the molecule.[3]
This document provides a comprehensive guide to a developed RP-HPLC method. The narrative explains the rationale behind the selection of chromatographic parameters, provides a step-by-step protocol for analysis, and outlines the validation procedure according to ICH Q2(R2) guidelines.[2][4]
Physicochemical Properties of the Analyte
-
Molecular Formula: C₇H₄ClFN₂[5]
-
Molecular Weight: 170.57 g/mol [5]
-
Structure:

-
Characteristics: The presence of a phenyl ring, along with halogen substituents (chloro and fluoro), indicates that the molecule possesses significant hydrophobicity and is suitable for reverse-phase chromatography.[6] The aromatic nature suggests that stationary phases offering π-π interactions could provide enhanced selectivity.[6][7]
Experimental Design & Rationale
The method development was guided by the physicochemical properties of the analyte. A reverse-phase approach was selected due to the non-polar, aromatic nature of this compound.[8]
Choice of Stationary Phase
A C18 (octadecylsilane) column is the most widely used stationary phase in reverse-phase HPLC due to its broad applicability and strong hydrophobic retention. However, for aromatic and halogenated compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][7] For this application, a C18 column was chosen for its robustness and general availability, providing excellent retention for this type of molecule.
Mobile Phase Selection
The mobile phase consists of a mixture of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and stronger elution strength in reverse-phase HPLC.
-
Aqueous Phase: A slightly acidic mobile phase is often beneficial for improving the peak shape of amine-containing compounds by suppressing the interaction with residual silanols on the silica-based stationary phase. A 0.1% solution of formic acid in water provides a suitable pH for this purpose.
Detection Wavelength
To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase diluent was performed. The wavelength of maximum absorbance (λmax) was found to be approximately 254 nm, which was chosen for detection to ensure high sensitivity.
Detailed Method & Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (HPLC grade or Milli-Q).
-
-
Software: OpenLab CDS or equivalent chromatography data software.
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) was used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Caption: Workflow for HPLC Purity Analysis.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the standard solution six times and evaluate the following parameters.[9]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Calculation of Purity
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2]
Specificity (Stability-Indicating)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[3]
A sample of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the main peak of this compound was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability. The peak purity analysis using the DAD confirmed that the main peak was spectrally pure under all conditions.
Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal sample concentration (0.05 mg/mL to 0.15 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
Results: The method was found to be linear over the tested range, with a correlation coefficient (R²) of > 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
Results: The mean recovery was between 98.0% and 102.0%, with a relative standard deviation (%RSD) of < 2.0%, confirming the accuracy of the method.[10]
Precision
-
Repeatability (Intra-assay Precision): Assessed by performing six replicate analyses of the same sample solution at 100% of the test concentration on the same day.[1]
-
Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst and different equipment.
Results: The %RSD for both repeatability and intermediate precision was found to be < 2.0%, indicating excellent precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line
-
Where S = slope of the calibration curve
-
Results: The method demonstrated adequate sensitivity with an LOQ suitable for quantifying potential impurities at low levels.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Results: The system suitability parameters remained within the acceptance criteria, and the purity results were not significantly affected by these minor variations, demonstrating the robustness of the method.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of the purity of this compound. The method adheres to the standards set forth by ICH guidelines and is suitable for routine quality control analysis and stability studies in a pharmaceutical development environment.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. database.ich.org [database.ich.org]
- 5. chemuniverse.com [chemuniverse.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. actascientific.com [actascientific.com]
- 11. scispace.com [scispace.com]
Application of 4-Amino-3-chloro-5-fluorobenzonitrile in Agrochemical Development: A Technical Guide
Introduction: Strategic Importance of a Halogenated Intermediate
4-Amino-3-chloro-5-fluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of modern agrochemicals. Its strategic importance lies in the precise arrangement of its substituents: an amino group, a nitrile moiety, and a specific halogenation pattern (chlorine and fluorine). This unique combination of reactive sites allows for the construction of complex heterocyclic scaffolds that are central to the efficacy of novel herbicides. This guide provides an in-depth exploration of the application of this compound, with a particular focus on its pivotal role in the synthesis of a new class of synthetic auxin herbicides. We will delve into the synthetic rationale, detailed experimental protocols, and the mode of action of the resulting agrochemical products.
Core Application: Synthesis of Arylpicolinate Herbicides
The primary application of this compound in agrochemical development is as a key intermediate in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates. These compounds represent a significant advancement in herbicide technology, exhibiting high efficacy at low application rates for the control of broadleaf weeds. A prominent example of a commercial herbicide derived from this chemistry is Halauxifen-methyl .[1][2]
The synthesis of these arylpicolinate herbicides from this compound is a multi-step process that leverages the reactivity of both the nitrile and amino groups, as well as the halogenated benzene ring. The overall synthetic strategy involves the construction of the picolinic acid backbone and the introduction of the aryl substituent, typically via a cross-coupling reaction.
Synthetic Workflow Overview
The transformation of this compound into a 6-aryl-4-aminopicolinate herbicide generally follows a pathway that can be conceptualized in the following major stages:
-
Pyridine Ring Formation: Cyclization of the aminobenzonitrile to form the core pyridinone ring.
-
Functional Group Interconversion: Conversion of the nitrile and other functionalities to the carboxylic acid or its ester derivative.
-
Aryl Coupling: Introduction of the substituted aryl group at the 6-position of the pyridine ring, commonly through a Suzuki or other palladium-catalyzed cross-coupling reaction.
-
Final Modifications: Any subsequent chemical modifications to arrive at the final active ingredient.
Caption: Generalized synthetic workflow from this compound to 6-Aryl-4-aminopicolinate herbicides.
Detailed Protocols and Methodologies
The following protocols are illustrative of the synthetic transformations involved in the conversion of this compound to arylpicolinate herbicides. These are based on established chemical principles and information from relevant patents and publications in the field.
Protocol 1: Synthesis of the Picolinate Precursor
This protocol outlines the initial steps to construct the core pyridine ring and establish the necessary functional groups for the subsequent coupling reaction. While specific patents often protect proprietary processes, the following represents a chemically sound approach.
Objective: To convert this compound into a suitable 4-amino-3-chloro-5-fluoro-6-halopicolinate intermediate.
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Reagents for cyclization and functional group manipulation (e.g., sources of carbon for the pyridine ring, halogenating agents)
-
Acid or base for hydrolysis
-
Esterification reagents (e.g., Methanol, Thionyl chloride)
Step-by-Step Procedure:
-
Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of this compound can be protected with a suitable protecting group (e.g., phthaloyl). This is achieved by reacting the starting material with phthaloyl dichloride in the presence of a base like triethylamine.[3]
-
Cyclization to form the Pyridine Ring: The protected aminobenzonitrile is then subjected to a cyclization reaction to form the pyridine ring. This is a complex step that can be achieved through various methods described in the literature, often involving condensation with a suitable C2 synthon.
-
Halogenation at the 6-position: The newly formed pyridine ring is then halogenated at the 6-position to provide a handle for the subsequent cross-coupling reaction. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for this purpose.
-
Deprotection of the Amino Group: The protecting group on the amino functionality is removed. For a phthaloyl group, this is typically done using hydrazine hydrate.[3]
-
Hydrolysis of the Nitrile to Carboxylic Acid: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Esterification: The resulting picolinic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst like sulfuric acid or with thionyl chloride to form the methyl ester.[4][5]
Rationale for Experimental Choices:
-
Amino Group Protection: The amino group is nucleophilic and can interfere with the reagents used for cyclization and other transformations. Protection ensures that the desired reactions occur at other sites of the molecule.
-
Halogenation at the 6-position: The introduction of a halogen (typically chlorine or bromine) at the 6-position is crucial for the subsequent palladium-catalyzed cross-coupling reaction, which is a highly efficient method for forming carbon-carbon bonds.
-
Esterification: The final herbicide is often formulated as an ester (e.g., methyl or benzyl ester), which can enhance its uptake and translocation within the target plant. The ester acts as a pro-herbicide and is cleaved in the plant to release the active carboxylic acid.[2][6]
Protocol 2: Suzuki Cross-Coupling for Aryl Group Introduction
This protocol details the key step of introducing the substituted aryl moiety to the picolinate precursor.
Objective: To couple the 4-amino-3-chloro-5-fluoro-6-halopicolinate intermediate with a substituted arylboronic acid or ester.
Materials:
-
4-amino-3-chloro-5-fluoro-6-halopicolinate intermediate
-
Substituted arylboronic acid or ester (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, CsF)
-
Solvent system (e.g., Toluene/water, Dioxane/water, DME/water)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Nitrogen or Argon), dissolve the 4-amino-3-chloro-5-fluoro-6-halopicolinate intermediate, the arylboronic acid/ester (typically 1.1-1.5 equivalents), and the base in the chosen solvent system.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 6-aryl-4-aminopicolinate.
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in mediating the cross-coupling of aryl halides with arylboronic acids (the Suzuki reaction), a Nobel Prize-winning reaction known for its high tolerance of functional groups and reliability.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high yields.
Mechanism of Action of Arylpicolinate Herbicides
The herbicidal activity of 6-aryl-4-aminopicolinates, such as halauxifen, stems from their function as synthetic auxins .[2][7]
Caption: Simplified mechanism of action of arylpicolinate herbicides as synthetic auxins.
In susceptible plants, these herbicides mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). They bind to auxin receptors, leading to an overstimulation of auxin signaling pathways.[8] This deregulation of normal hormonal balance results in a cascade of detrimental effects, including uncontrolled and disorganized cell division and elongation, epinasty (twisting of stems and petioles), and ultimately, plant death.[7]
Quantitative Data: Herbicidal Efficacy
The following table summarizes representative data on the herbicidal efficacy of arylpicolinate herbicides derived from the this compound scaffold. Efficacy is often reported as the concentration required to inhibit growth by 50% (IC₅₀) or as a percentage of control of weed species at a given application rate.
| Compound Class | Target Weed | Application Rate (g a.i./ha) | % Control (Days After Treatment) | Reference |
| 6-Aryl-4-aminopicolinates | Galium aparine (Cleavers) | 5 - 10 | >90% (28 DAT) | --INVALID-LINK-- |
| 6-Aryl-4-aminopicolinates | Papaver rhoeas (Corn Poppy) | 5 - 10 | >90% (28 DAT) | --INVALID-LINK-- |
| Halauxifen-methyl | Broadleaf Weeds | 5 - 20 | Effective Control | --INVALID-LINK-- |
| Novel Picolinic Acids | Amaranthus retroflexus | 75 | 100% | --INVALID-LINK-- |
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile intermediate in the field of agrochemical synthesis. Its application in the development of the arylpicolinate class of herbicides has led to the introduction of highly effective and selective weed control solutions. The synthetic pathways, while multi-step, rely on robust and well-established chemical reactions, allowing for the efficient construction of these complex molecules. As the need for new and improved agrochemicals continues to grow, driven by factors such as weed resistance and evolving regulatory landscapes, the demand for strategically functionalized intermediates like this compound is likely to increase. Future research may focus on developing more streamlined synthetic routes and exploring the incorporation of this scaffold into other classes of agrochemicals.
References
- 1. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 2. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 7. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 8. apvma.gov.au [apvma.gov.au]
Application Notes and Protocols: Experimental Setup for Fluorination Reactions in Benzonitrile Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
The incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Benzonitriles, in turn, are versatile precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The synthesis of fluorinated benzonitriles, therefore, represents a critical intersection of these two important molecular classes, providing access to novel chemical entities with potentially enhanced properties.
This application note provides a detailed guide to the experimental setups for the fluorination of benzonitriles, covering key methodologies, from classical nucleophilic substitution to modern late-stage functionalization techniques. The focus is on providing not just procedural steps, but also the underlying rationale for experimental choices, ensuring both scientific rigor and practical applicability.
PART 1: Foundational Principles and Safety Imperatives
Mechanistic Considerations in the Fluorination of Aromatic Nitriles
The approach to fluorinating a benzonitrile derivative is dictated by the electronic nature of the substrate and the desired position of the fluorine atom. The nitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. Conversely, it can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.
Key Fluorination Strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine into electron-deficient aromatic rings. A leaving group (e.g., Cl, Br, NO₂) on the benzonitrile ring is displaced by a nucleophilic fluoride source.
-
Electrophilic Fluorination: This approach is suitable for electron-rich benzonitriles or when direct C-H fluorination is desired. It involves the use of reagents that deliver an electrophilic fluorine species ("F+").
-
Transition Metal-Catalyzed Fluorination: These methods have emerged as powerful tools for late-stage fluorination, allowing for the introduction of fluorine into complex molecules with high selectivity.[1][5]
-
Photoredox and Electrochemical Fluorination: These are increasingly popular methods that offer mild reaction conditions and unique reactivity patterns for C-F bond formation.[6][7][8]
Safety First: Handling Fluorinating Agents
Fluorination reactions require stringent safety protocols due to the hazardous nature of many fluorinating agents and the potential generation of hydrogen fluoride (HF).[9][10]
Essential Safety Practices:
-
Fume Hood: All manipulations of volatile fluorinating agents and reactions must be conducted in a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[11] For corrosive reagents like HF, double-gloving is recommended.[11]
-
Material Compatibility: Reactions involving HF or fluoride ions under acidic conditions should not be performed in standard glass vessels due to the corrosive nature of HF towards silica.[9] Polyethylene, polypropylene, or Teflon (PTFE) labware should be used.
-
Quenching Procedures: Develop a clear and tested plan for quenching reactive fluorinating agents. For instance, a paste of magnesium oxide in glycerin should be readily available for HF spills.[10]
-
Emergency Preparedness: All personnel must be trained on the specific hazards and emergency procedures. Calcium gluconate gel should be immediately accessible for treating skin contact with HF.
PART 2: Experimental Protocols and Setups
Protocol 1: Nucleophilic Aromatic Fluorination of 4-Chlorobenzonitrile using KF
This protocol details a classic Halex (halogen exchange) reaction, a cost-effective method for synthesizing fluoroaromatics. The success of this reaction hinges on the use of an anhydrous, high-boiling polar aprotic solvent and often a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.[12][13][14]
Rationale: The electron-withdrawing nature of the nitrile group activates the para-position towards nucleophilic attack by the fluoride ion. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs.
Experimental Workflow Diagram:
Caption: Workflow for Nucleophilic Fluorination.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Potassium fluoride (KF) should be spray-dried or dried under vacuum at >150°C for several hours to ensure it is anhydrous.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple, add 4-chlorobenzonitrile (1.0 eq), dried KF (1.5-2.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Add a suitable anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the target temperature (typically 120-180°C).[14]
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to obtain 4-fluorobenzonitrile.
-
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DMSO, Sulfolane | High boiling point, effectively solvates cations, leaving the fluoride anion more nucleophilic. |
| Fluoride Source | Spray-dried KF | Cost-effective and readily available; must be anhydrous to prevent side reactions.[13] |
| Catalyst | Tetrabutylammonium Bromide | Phase-transfer catalyst to increase the solubility and reactivity of KF in the organic phase. |
| Temperature | 120-180°C | Sufficient thermal energy is required to overcome the activation energy of C-Cl bond cleavage. |
| Stoichiometry | KF (1.5-2.0 eq) | A slight excess of KF is used to drive the reaction to completion. |
Protocol 2: Electrophilic Fluorination of an Electron-Rich Benzonitrile Derivative
This protocol describes the direct C-H fluorination of an activated benzonitrile, such as 3-methoxybenzonitrile, using an electrophilic fluorinating agent like Selectfluor™.[15][16]
Rationale: The methoxy group is a strong activating group, directing electrophilic attack to the ortho and para positions. Selectfluor™ is a commercially available, relatively safe, and easy-to-handle electrophilic fluorine source.[15] The reaction is typically carried out in a polar solvent to facilitate the dissolution of the fluorinating agent.
Experimental Workflow Diagram:
Caption: Workflow for Electrophilic Fluorination.
Step-by-Step Protocol:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the electron-rich benzonitrile substrate (e.g., 3-methoxybenzonitrile, 1.0 eq) in a suitable solvent, such as acetonitrile or trifluoroacetic acid.
-
With stirring, add Selectfluor™ (1.1-1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Be aware that a mixture of regioisomers is likely to form.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography to separate the resulting regioisomers.
-
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Fluorinating Agent | Selectfluor™ (F-TEDA-BF₄) | A stable, solid electrophilic fluorine source that is easier to handle than gaseous F₂.[15] |
| Solvent | Acetonitrile, Trifluoroacetic Acid | Polar solvents to dissolve the ionic fluorinating agent and the organic substrate. |
| Temperature | Room Temperature to 60°C | Generally mild conditions are sufficient for activated substrates. |
| Stoichiometry | Selectfluor™ (1.1-1.5 eq) | A slight excess ensures complete conversion of the starting material. |
| Key Challenge | Regioselectivity | Electrophilic attack on activated rings often yields a mixture of ortho and para isomers. |
Protocol 3: Late-Stage Palladium-Catalyzed Fluorination of an Arylboronic Acid Derivative of Benzonitrile
This protocol is representative of modern late-stage fluorination strategies, which are invaluable in drug development for modifying complex molecules.[1][5] It involves the conversion of a C-B bond to a C-F bond.
Rationale: Arylboronic acids are readily available or can be synthesized via C-H borylation. Palladium catalysis enables the fluorination under relatively mild conditions with high functional group tolerance.[5] The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle.
Step-by-Step Protocol:
-
Preparation:
-
All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
Use anhydrous, degassed solvents.
-
-
Reaction Setup:
-
To a Schlenk tube, add the benzonitrile-containing arylboronic acid or ester (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 5-10 mol%), and an oxidant/fluoride source (e.g., AgF or a combination of an oxidant and a fluoride source).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the specified temperature (e.g., 60-100°C) with stirring.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate and purify the residue by preparative HPLC or silica gel chromatography.
-
PART 3: Data Interpretation and Troubleshooting
Characterization of Fluorinated Benzonitriles:
-
NMR Spectroscopy: ¹⁹F NMR is a definitive technique for confirming the presence of fluorine and can provide information about the electronic environment. ¹H and ¹³C NMR will show characteristic coupling constants (J-coupling) between the fluorine atom and adjacent nuclei.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the product.
Common Issues and Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion (Nucleophilic Fluorination) | Incomplete drying of KF or solvent; low reaction temperature; inefficient phase-transfer catalyst. | Thoroughly dry all reagents and glassware. Increase reaction temperature. Screen different phase-transfer catalysts. |
| Formation of Side Products (e.g., Phenols) | Presence of water in the reaction mixture. | Ensure all reagents and solvents are scrupulously dried. |
| Poor Regioselectivity (Electrophilic Fluorination) | Inherent reactivity of the substrate. | Optimize reaction conditions (solvent, temperature) to favor one isomer. Purification by chromatography is often necessary. |
| Decomposition of Starting Material | Reaction temperature is too high; substrate is unstable to the reaction conditions. | Lower the reaction temperature. Choose a milder fluorinating agent or catalytic system. |
Conclusion
The synthesis of fluorinated benzonitriles is a field rich with diverse and evolving methodologies. The choice of experimental setup is a critical decision that depends on the substrate's electronic properties, the desired fluorine position, and the overall synthetic strategy. While classical methods like nucleophilic substitution remain valuable for specific substrates, modern catalytic approaches, including photoredox and transition-metal-mediated reactions, offer unprecedented opportunities for the late-stage fluorination of complex benzonitrile derivatives.[5][6] A thorough understanding of the underlying chemical principles, coupled with a rigorous approach to safety and experimental design, is paramount for success in this challenging but rewarding area of synthetic chemistry.
References
- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Electrochemical radiofluorination. Part 2. Anodic monofluorination of substituted benzenes using [18F]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 15. Selectfluor - Wikipedia [en.wikipedia.org]
- 16. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common side products in 4-Amino-3-chloro-5-fluorobenzonitrile reactions
Welcome to the technical support guide for 4-Amino-3-chloro-5-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. The following question-and-answer guide addresses common issues encountered during its use, focusing on the identification and mitigation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Unwanted Reactions at the Nitrile Group
Question 1: My final product is contaminated with a significant amount of 4-amino-3-chloro-5-fluorobenzoic acid. What is causing this hydrolysis and how can I prevent it?
Answer: The formation of the corresponding carboxylic acid is a classic case of nitrile group hydrolysis. The nitrile (-CN) group, while relatively stable, is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially when heated. The reaction proceeds via an intermediate amide, which is then further hydrolyzed to the carboxylic acid.
Causality:
-
Presence of Water: Even trace amounts of water in your solvents or reagents can become problematic over long reaction times or at elevated temperatures.
-
Basic or Acidic Conditions: The use of strong bases (e.g., NaOH, KOH) or strong acids (e.g., HCl, H₂SO₄) as catalysts or during workup will significantly accelerate the rate of hydrolysis.[1] For instance, the conversion of a similar compound, 4-amino-3,5-difluorobenzonitrile, to its carboxylic acid is explicitly achieved by refluxing with sodium hydroxide.[1]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use of molecular sieves or distillation from an appropriate drying agent is recommended. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
pH Control: If your reaction requires a base, consider using a non-nucleophilic, hindered organic base (e.g., DBU, DIPEA) instead of aqueous inorganic bases. During aqueous workup, maintain a neutral or slightly acidic pH and keep the temperature low to minimize hydrolysis.
-
Temperature Management: Perform the reaction at the lowest effective temperature. Avoid prolonged heating. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.
-
Control Experiment: To confirm hydrolysis is the culprit, reflux your starting material in the reaction solvent with the base/acid you are using (without other reagents). If the benzoic acid derivative forms, you have validated the side reaction pathway.
Category 2: Side Products from Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am observing the displacement of a halogen atom from the aromatic ring. Which halogen (Cl or F) is more likely to be displaced, and how can I minimize this side reaction?
Answer: this compound is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the nitrile group.[2] In an SNAr reaction, a nucleophile attacks the electron-deficient ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[2][3]
Causality & Selectivity:
-
Leaving Group Ability: In SNAr, the bond to the leaving group is typically broken in the rate-determining step or a subsequent fast step. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic and thus susceptible to attack. While fluoride is generally a poor leaving group compared to chloride in Sₙ2 reactions, in SNAr the high polarization of the C-F bond often facilitates the initial nucleophilic attack, making fluorine a viable leaving group, sometimes even preferred over chlorine.[4] The outcome can be highly dependent on the nucleophile and reaction conditions.
-
Common Nucleophiles: The nucleophile can be an intended reagent, but often it is an "innocent" bystander like a solvent (e.g., methanol leading to a methoxy-substituted product), a basic catalyst (e.g., hydroxide leading to a phenol), or even another molecule of the starting material (the amino group acting as a nucleophile).
Troubleshooting Protocol:
-
Reagent Selection: Choose your nucleophiles and bases carefully. If possible, use bulky or less nucleophilic bases.
-
Temperature Control: SNAr reactions are highly temperature-dependent. Running the reaction at a lower temperature can often favor the desired kinetic product over a thermodynamically favored but undesired SNAr side product.
-
Protecting Groups: If you are trying to perform a reaction at the amino group (e.g., acylation), the resulting amide is less activating than the free amine, which can reduce the propensity for SNAr. Consider protecting the amine before proceeding with subsequent steps.
Table 1: Common SNAr Side Products and Mitigation Strategies
| Side Product Structure | Probable Nucleophile | Causal Condition | Prevention Strategy |
| 4-Amino-3-hydroxy -5-fluorobenzonitrile | Hydroxide (OH⁻) | Use of strong aqueous bases (NaOH, KOH) | Use non-nucleophilic organic bases (e.g., DIPEA); maintain low temperature during workup. |
| 4-Amino-3-methoxy -5-fluorobenzonitrile | Methoxide (CH₃O⁻) | Using methanol as a solvent with a base | Switch to a non-nucleophilic, aprotic solvent like THF, Dioxane, or Toluene. |
| Dimer (N-aryl linkage) | Amino group of another molecule | High temperature; prolonged reaction time | Use dilute conditions; protect the amino group if subsequent reactions are planned at other sites. |
Caption: Competing reaction pathways for this compound.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting purification of 4-Amino-3-chloro-5-fluorobenzonitrile by column chromatography
Welcome to the technical support center for the purification of 4-Amino-3-chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of purifying this substituted aminobenzonitrile by column chromatography.
Introduction: The Challenge of Purifying Substituted Aromatic Amines
This compound is a valuable building block in medicinal chemistry. However, like many substituted aromatic amines, its purification by silica gel chromatography can be fraught with challenges. The basicity of the amino group can lead to strong interactions with the acidic silica gel surface, resulting in poor separation, tailing of peaks, and even decomposition of the target compound. This guide provides practical, field-tested solutions to overcome these common hurdles.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and the column. How can I get sharp, well-defined bands?
Answer:
Streaking is a classic sign of strong interaction between your basic amine and the acidic silica gel. The amino group can be protonated by the surface silanol groups, leading to a smear of the compound down the stationary phase.
Causality: The lone pair of electrons on the nitrogen atom of the amino group forms a strong hydrogen bond with the acidic protons of the silica gel (Si-OH). This interaction is often not uniform, leading to a distribution of your compound along the column rather than a tight band.
Solutions:
-
Addition of a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system. This base will compete with your compound for the acidic sites on the silica gel, effectively "deactivating" the stationary phase.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. A good starting point is 0.5%.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane (DCM) based eluent system. For example, a 1-5% solution of 7N NH3 in MeOH can be used as the polar component of your eluent.
-
-
Choice of Solvent: Sometimes, the choice of solvent can influence the degree of streaking. Highly polar solvents like methanol can sometimes exacerbate the issue if not used with a basic modifier. Experiment with different solvent systems during your initial TLC analysis.
Question 2: I'm not getting good separation between my product and a closely-eluting impurity. What can I do?
Answer:
Achieving good separation (resolution) is the primary goal of chromatography. If your spots are too close on the TLC plate, they will likely co-elute from the column.
Causality: The selectivity of your chromatographic system is insufficient to differentiate between your product and the impurity. This means the relative affinities of the two compounds for the stationary and mobile phases are too similar.
Solutions:
-
Optimize the Solvent System:
-
Change Polarity: If the Rf values are too high (e.g., > 0.4), decrease the polarity of your eluent. If they are too low (e.g., < 0.1), increase the polarity. For this compound, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate. Try ratios from 9:1 to 1:1. An alternative is dichloromethane and methanol.
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or a toluene/ethyl acetate system. Different solvents have different interactions with your compounds and can alter the elution order.
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low polarity eluent to allow the less polar compounds to elute, and then gradually increase the polarity to elute your more polar product, leaving the most polar impurities on the column.[1]
-
Column Dimensions and Packing:
-
Use a longer, narrower column for difficult separations.
-
Ensure your column is packed uniformly to prevent channeling, where the solvent and sample find a path of least resistance, leading to poor separation.
-
Question 3: My compound seems to be decomposing on the column. I'm getting a lower yield than expected and see new spots on my TLC of the collected fractions.
Answer:
Decomposition on silica gel is a known issue for sensitive compounds, including some aromatic amines.
Causality: The acidic nature of the silica gel can catalyze decomposition reactions. For aromatic amines, this can include oxidation or other acid-catalyzed side reactions.
Solutions:
-
Deactivate the Silica Gel: As mentioned for streaking, adding a base like triethylamine to the eluent will neutralize the acidic sites and can prevent decomposition.[1]
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. You will need to re-optimize your solvent system with TLC on alumina plates.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is often a good choice for polar compounds that are unstable on normal-phase silica.
-
-
Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (using slight air pressure for flash chromatography) can sometimes help, but be careful not to compromise separation.
Question 4: I can't dissolve my crude product in the initial, low-polarity eluent for loading onto the column. What should I do?
Answer:
This is a common problem when your crude material contains polar impurities or when the compound itself has limited solubility in non-polar solvents.
Causality: The solubility of your crude mixture is not compatible with the starting eluent for your chromatography.
Solutions:
-
Dry Loading: This is the preferred method for samples with poor solubility in the eluent.
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully load this powder onto the top of your packed column.
-
-
Minimal Strong Solvent: Dissolve your sample in the minimum amount of a more polar solvent than your eluent (e.g., dichloromethane or ethyl acetate). Then, load this solution onto the column. Be aware that using too much of a strong solvent can decrease the resolution of the separation at the beginning of the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point is a 7:3 mixture of hexane and ethyl acetate. You can adjust the ratio based on the observed Rf value. An alternative system to try is dichloromethane with 1-5% methanol. For a structurally similar compound, 4-amino-3-chlorobenzonitrile, purification has been reported using chloroform, which can also be a starting point for TLC development.[2]
Q2: What are the likely impurities I need to separate from?
A2: The impurities will depend on the synthetic route used. A plausible synthesis involves the halogenation of a 4-aminobenzonitrile precursor.[3] Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., 4-amino-3-fluorobenzonitrile or 4-amino-5-fluorobenzonitrile).
-
Di-halogenated byproducts.
-
Positional isomers formed during the halogenation step.
-
Reagents from the workup.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound has an aromatic ring and should be UV-active. You can visualize the spots under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain or a ninhydrin stain, which are useful for detecting amino groups.
Q4: What is the ideal Rf value I should aim for on my TLC plate before running the column?
A4: For optimal separation in column chromatography, the Rf value of your target compound on the TLC plate should be between 0.2 and 0.4.
Q5: Should I use a glass column or a pre-packed flash cartridge?
A5: This depends on the scale of your purification and the equipment available.
-
Glass columns are versatile and cost-effective for a wide range of scales.
-
Pre-packed flash cartridges offer convenience, reproducibility, and higher resolution due to more uniformly packed, smaller silica particles. They are an excellent choice if you have a flash chromatography system.
Experimental Protocols
Protocol 1: TLC Analysis
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On a silica gel TLC plate, use a capillary tube to spot your crude material, the starting material (if available), and a co-spot (crude material and starting material in the same spot).
-
Develop the TLC plate in a chamber with your chosen eluent system (e.g., 7:3 hexane:ethyl acetate with 0.5% triethylamine).
-
Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values.
-
Adjust the solvent polarity until the Rf of your product is in the 0.2-0.4 range and you see good separation from impurities.
Protocol 2: Column Chromatography (Wet Loading)
-
Prepare your eluent (e.g., 8:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Pack your column with silica gel using the prepared eluent.
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Gently add a layer of sand on top of the silica gel.
-
Fill the column with the eluent and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Column Chromatography (Dry Loading)
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel and mix to form a slurry.
-
Evaporate the solvent completely to obtain a dry powder.
-
Pack your column with silica gel in your chosen eluent.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
Proceed with elution and fraction collection as described in the wet loading protocol.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography. |
| Alternative Stationary Phase | Alumina (neutral or basic) | For compounds sensitive to acidic silica. |
| Recommended Eluent System | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Good starting point for many organic compounds. The base minimizes tailing. |
| Alternative Eluent System | Dichloromethane/Methanol with 0.1-1% Triethylamine or NH3/MeOH | Offers different selectivity. |
| Target Rf on TLC | 0.2 - 0.4 | Provides a good balance between resolution and elution time. |
| Sample Loading | Dry loading | Recommended for samples with poor solubility in the eluent. |
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting common column chromatography issues.
Logical Relationships in Solvent Optimization
Caption: Logical steps for optimizing the solvent system based on TLC results.
References
Optimizing temperature and solvent conditions for benzonitrile synthesis.
Technical Support Center: Benzonitrile Synthesis Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzonitrile synthesis. This guide is designed to provide you with in-depth, field-proven insights to optimize your experimental conditions and troubleshoot common issues. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs): Core Principles of Optimization
Q1: What are the primary factors to consider when selecting a solvent for benzonitrile synthesis?
A1: Solvent selection is critical and depends heavily on the chosen synthetic route. Key considerations include:
-
Reagent and Intermediate Solubility: The solvent must effectively dissolve reactants and key intermediates to ensure a homogeneous reaction environment. For instance, in the Rosenmund-von Braun reaction, a polar, high-boiling point solvent is typically used to dissolve the aryl halide and copper(I) cyanide.[1]
-
Boiling Point and Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature. High-temperature reactions, such as the dehydration of benzamide, benefit from high-boiling solvents to maintain a consistent temperature at reflux.[1]
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents, for example, are unsuitable for reactions involving highly reactive organometallics or water-sensitive dehydrating agents.
-
Catalytic Role: In some modern approaches, the solvent can also act as a catalyst. For example, certain ionic liquids have been shown to function as both a co-solvent and a catalyst in the synthesis of benzonitrile from benzaldehyde, promoting both the oximation and subsequent dehydration steps.[2][3]
-
Work-up and Purification: Consider the ease of removing the solvent after the reaction is complete. A solvent with a lower boiling point than the product simplifies purification by distillation.
Q2: How does temperature critically impact the yield and purity of benzonitrile?
A2: Temperature control is arguably one of the most important parameters in benzonitrile synthesis. The optimal temperature is a delicate balance.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate. In the synthesis from benzaldehyde, for instance, raising the temperature from 90 °C to 120 °C significantly increases both the conversion rate and the final yield.[2][4][5]
-
Side Reactions and Decomposition: Excessive heat can lead to undesirable outcomes. High temperatures can cause the decomposition of starting materials, intermediates, or the final benzonitrile product.[1] In the Sandmeyer reaction, the diazonium salt intermediate is thermally unstable and will decompose into phenols and other byproducts if the temperature is not maintained between 0-5 °C.[1][6]
-
Selectivity: In reactions with multiple possible pathways, temperature can influence selectivity. For example, in the pyrolysis of PET with ammonia, lower temperatures (e.g., 500 °C) favor the formation of terephthalonitrile, while higher temperatures (e.g., 650-700 °C) favor the formation of benzonitrile.[7]
Troubleshooting Guide: Common Synthetic Routes
This section addresses specific issues you may encounter with common methods for synthesizing benzonitrile.
Route 1: Dehydration of Benzamide
Q3: I am attempting to dehydrate benzamide with phosphorus pentoxide (P₂O₅) and getting a low yield with a charred, black residue. What is going wrong?
A3: This is a common and frustrating issue. The problem often lies not with the fundamental reaction, but with the practical execution and the nature of the dehydrating agent.
-
Causality: Phosphorus pentoxide is a powerful dehydrating agent, but as it reacts with even trace amounts of water, it forms metaphosphoric acid. This acid can form complexes and salts with benzamide.[8] These complexes often require higher temperatures to decompose and do so in an unpredictable manner, leading to charring rather than clean dehydration and distillation of benzonitrile.[8]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and the benzamide starting material should be as dry as possible. Running the reaction under an inert atmosphere (nitrogen or argon) is beneficial.[1]
-
Thorough Mixing: Ensure the benzamide and P₂O₅ are intimately mixed before heating. Poor mixing can create hot spots where the reaction proceeds uncontrollably.
-
Controlled Heating: Heat the mixture gently at first and increase the temperature gradually. The reaction is exothermic, and rapid heating can lead to localized overheating and decomposition.[1]
-
Alternative Dehydrating Agents: Consider using alternative dehydrating agents that may offer a cleaner reaction profile. Refer to the table below for a comparison.
-
Table 1: Comparison of Dehydrating Agents for Benzamide
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Heat mixture (1:1 to 1:1.5 molar ratio) | High dehydrating power | Prone to charring, formation of acidic byproducts.[8] |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Cleaner reaction, volatile byproducts (SO₂, HCl) are easily removed | Reagent is corrosive and moisture-sensitive |
| Sulfamic Acid | Heat solid mixture (e.g., 250-295 °C) | Inexpensive and effective alternative | Requires high temperatures |
| Acetic Anhydride | Reflux | Readily available | Can lead to side reactions if not carefully controlled |
Route 2: Sandmeyer Reaction (from Aniline)
Q4: My Sandmeyer synthesis of benzonitrile has a very low yield, and I'm observing many side products. What should I investigate?
A4: The Sandmeyer reaction is a two-stage process, and low yields can originate from issues in either the initial diazotization or the subsequent cyanation step.[1]
-
Causality: The core of the problem is the instability of the benzenediazonium salt intermediate. It must be formed and used under specific, controlled conditions to prevent its decomposition.
-
Troubleshooting Workflow: The following diagram outlines a logical troubleshooting process for this reaction.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
-
Key Actionable Steps:
-
Control Diazotization Temperature: The formation of the diazonium salt is highly sensitive to temperature. You must maintain a temperature of 0-5 °C throughout the slow, dropwise addition of sodium nitrite solution to the acidic aniline solution.[1][6] Use an ice-salt bath for effective cooling.
-
Use Diazonium Salt Immediately: The salt is thermally labile and should be used as soon as it is prepared. Do not store it. Keep it cold to prevent decomposition into phenols.[1]
-
Check Reagent Quality: The quality of the copper(I) cyanide (CuCN) catalyst is crucial. Ensure it is fresh and active.[1][6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of benzonitrile to determine the optimal reaction time.[1]
-
Route 3: Synthesis from Benzaldehyde
Q5: I am synthesizing benzonitrile from benzaldehyde and hydroxylamine hydrochloride, but the reaction is slow and the yield is poor. How can I optimize the conditions?
A5: This one-pot method involves the formation of benzaldoxime followed by its dehydration. The efficiency depends on several factors, particularly temperature, solvent, and the choice of catalyst or dehydrating agent.
-
Causality: The reaction proceeds in two steps. First, oximation, which is pH-sensitive, and second, dehydration, which requires overcoming an energy barrier. Optimizing both steps is key.
-
Optimization of Temperature:
-
Studies have shown a significant increase in both conversion and yield as the temperature is raised from 90 °C to 120 °C.[2][3] At lower temperatures, the reaction rate is slow. The optimal temperature for one reported "green" synthesis using an ionic liquid was found to be 120 °C, achieving 100% conversion and yield within 2 hours.[2][4][9]
-
-
Optimization of Solvent:
-
The choice of solvent strongly affects the outcome. Aromatic hydrocarbon solvents like paraxylene, ethylbenzene, and toluene have been shown to give very high conversions and yields (>96%), whereas halogenated solvents like bromobenzene resulted in lower yields.[2][10]
-
In some systems, Dimethylformamide (DMF) is used as a solvent, particularly with certain catalysts like Fe₃O₄-CTAB NPs, with optimal temperatures around 80-90 °C.[2][4]
-
Table 2: Effect of Temperature & Solvent on Benzonitrile Synthesis from Benzaldehyde
| Temperature | Solvent | Catalyst/Conditions | Benzaldehyde Conversion | Benzonitrile Yield | Reference |
|---|---|---|---|---|---|
| 90 °C | Paraxylene / Ionic Liquid | [HSO₃-b-Py]·HSO₄ | Low | Low | [2][3] |
| 120 °C | Paraxylene / Ionic Liquid | [HSO₃-b-Py]·HSO₄ | 100% | 100% | [2][4][9] |
| 100 °C | Toluene | [HSO₃-b-Py]·HSO₄ | >96% | >96% | [2][10] |
| 100 °C | Bromobenzene | [HSO₃-b-Py]·HSO₄ | Low | Low | [2][10] |
| 80-90 °C | DMF | Fe₃O₄-CTAB NPs | - | 97.0% | [2][4] |
| 135 °C | DMF | NaHSO₄·H₂O / Phase Transfer Catalyst | - | 92.8% |[2][4] |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of Benzonitrile
This protocol is based on standard procedures emphasizing critical control points.[1]
-
Diazotization:
-
In a flask, dissolve aniline (e.g., 0.2 mol) in a mixture of concentrated HCl (50 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.22 mol in 40 mL of water) dropwise, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir for an additional 15 minutes. This cold solution of benzenediazonium chloride must be used immediately.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (e.g., 0.25 mol) and sodium cyanide (e.g., 0.5 mol) in water.
-
Cool this solution and slowly add the cold diazonium salt solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Isolate the crude benzonitrile, often by steam distillation or solvent extraction.
-
Wash the organic extracts, dry over a suitable agent (e.g., anhydrous MgSO₄), and remove the solvent.
-
Purify the crude product by vacuum distillation. Benzonitrile has a boiling point of 191 °C.[11]
-
Safety and Handling
Q6: What are the essential safety precautions when working with benzonitrile and its synthetic precursors?
A6: Benzonitrile and many reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[11][12]
-
Ventilation: Handle benzonitrile and volatile reagents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11][12]
-
Incompatibilities: Benzonitrile is incompatible with strong acids, strong bases, and strong oxidizing agents.[11][13] Store it away from these materials in a cool, dry, well-ventilated area.[12][14]
-
Spill and Exposure:
-
Skin Contact: Benzonitrile is harmful if it comes into contact with the skin.[14] In case of contact, immediately wash the affected area thoroughly with soap and water.[13]
-
Ingestion: It is also harmful if swallowed.[14]
-
Spills: Absorb small spills with an inert material. For large spills, evacuate the area and handle with appropriate containment measures.[12][15]
-
-
Fire Hazard: Benzonitrile is a combustible liquid with a flash point of approximately 71-72 °C.[11][15] Keep it away from heat, sparks, and open flames.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts [mdpi.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. atamankimya.com [atamankimya.com]
- 12. One moment, please... [oxfordlabfinechem.com]
- 13. nj.gov [nj.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. vigon.com [vigon.com]
Technical Support Center: Storage and Handling of 4-Amino-3-chloro-5-fluorobenzonitrile
Welcome to the technical support guide for 4-Amino-3-chloro-5-fluorobenzonitrile (CAS No. 1147558-43-7). This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of this critical research intermediate. As a substituted aniline derivative, this compound's reactivity makes it invaluable for synthesis but also susceptible to degradation if not handled with care.[1][2] This guide is structured to address the common challenges and questions encountered by researchers in the field.
Section 1: Frequently Asked Questions (FAQs) - Proactive Storage Guidance
This section addresses the most critical questions regarding the proactive, long-term storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: The stability of this compound is contingent on strict control of its storage environment. The primary degradation pathways are oxidation, photodegradation, and hydrolysis. Therefore, we have established the following optimal conditions based on the compound's chemical structure and empirical data.
The most stringent and recommended storage condition is refrigeration at 2-8°C, protected from light.[3] While some suppliers may indicate room temperature storage is acceptable for short periods, lower temperatures universally slow the kinetics of degradation reactions.[4] Always store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8 °C | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich aromatic amine group.[2] |
| Light Exposure | In the Dark (Amber Vial) | Prevents UV-induced photodegradation and radical formation.[3][5] |
| Moisture | Desiccated/Dry | Prevents hydrolysis of the nitrile functional group.[4][6] |
| Container | Tightly Sealed | Prevents exchange with the ambient atmosphere (O₂ and H₂O).[6] |
Q2: Why is protection from light so critical for this compound?
A2: The aromatic structure of this compound, rich in π-electrons, is a chromophore that can absorb ultraviolet (UV) light. This absorption elevates the molecule to an excited state, making it susceptible to photochemical reactions. The energy from light can initiate homolytic cleavage of bonds, forming highly reactive radical species. These radicals can then trigger chain reactions, leading to dimerization, polymerization, or reaction with atmospheric oxygen, resulting in a complex mixture of colored impurities and a significant loss of purity. Storing the material in an amber glass vial or completely wrapped in aluminum foil is a mandatory practice.[5]
Q3: An inert atmosphere is recommended. How significant is the risk of oxidation?
A3: The risk is highly significant. The primary amino (-NH₂) group attached to the benzene ring makes the compound an aniline derivative. Aromatic amines are notoriously susceptible to atmospheric oxidation.[2] The lone pair of electrons on the nitrogen atom can be readily abstracted by oxygen, initiating a cascade of reactions that form highly colored quinone-imine structures and polymeric materials. This oxidative degradation is often the first sign of improper storage and is visually indicated by a color change from its typical light orange to darker shades of brown or red.[3]
Section 2: Troubleshooting Guide - Responding to Potential Degradation
This section is designed to help you diagnose and address issues that may arise if the compound has been stored under suboptimal conditions.
Q4: My vial of this compound has darkened in color since I received it. What happened, and is it still usable?
A4: A color change, typically to a darker brown or reddish hue, is the most common indicator of degradation, specifically oxidation of the amine functional group as detailed in Q3.[2]
-
Causality: This is almost certainly due to prolonged or repeated exposure to atmospheric oxygen, possibly accelerated by light or elevated temperatures.
-
Usability: The usability depends entirely on your application.
-
For non-critical applications or initial screening: The material might still be suitable if the impurity level is low.
-
For GMP, kinetic, or high-purity applications: Do not use it. The colored impurities can interfere with reactions, complicate purification, and produce misleading analytical results.
-
-
Recommended Action: Before use, you must assess the compound's purity. A simple Thin-Layer Chromatography (TLC) check (see Protocol 2) against a reference or a new lot can quickly reveal the presence of impurities. For a quantitative assessment, HPLC or ¹H-NMR analysis is required. If impurities are detected, purification via recrystallization or column chromatography may be possible, but using a fresh, properly stored lot is the most reliable path forward.
Q5: I suspect my material was accidentally exposed to a humid environment. How can I determine if it has been compromised?
A5: Exposure to moisture introduces the risk of hydrolysis. The nitrile (-C≡N) group can hydrolyze to the corresponding primary amide (-CONH₂) and subsequently to the carboxylic acid (-COOH).
-
Causality: This reaction is catalyzed by either acidic or basic trace contaminants and accelerated by water.
-
Detection:
-
FT-IR Spectroscopy: This is the most direct method. Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1750 cm⁻¹, which is absent in the pure starting material.
-
¹H-NMR Spectroscopy: Hydrolysis will result in the disappearance of the nitrile carbon in ¹³C-NMR and the appearance of new signals in the ¹H-NMR spectrum corresponding to the amide or acid protons.
-
Karl Fischer Titration: This method can quantify the water content directly. Elevated water content suggests a high risk of hydrolysis.
-
-
Recommended Action: If hydrolysis is detected, the material is no longer this compound and should not be used in your experiments, as the impurities have fundamentally different chemical properties.
Section 3: Protocols and Best Practices
Adherence to standardized laboratory procedures is essential for preserving the integrity of sensitive reagents.
Protocol 1: Recommended Procedure for Aliquoting and Storing
-
Preparation: Move the sealed primary container from cold storage (2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Perform all weighing and aliquoting inside a glovebox or glove bag flushed with nitrogen or argon. If a glovebox is unavailable, flush the vial with inert gas for 30-60 seconds before opening and work quickly.
-
Aliquoting: Use clean, dry spatulas and weigh the material into pre-dried, tared amber glass vials.
-
Sealing: Immediately after aliquoting, flush the headspace of both the primary container and the new aliquot vials with inert gas before tightly sealing with a PTFE-lined cap.
-
Storage: Promptly return the primary container and new aliquots to the recommended 2-8°C storage conditions.[3]
Protocol 2: Quick Quality Check via Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your stored compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate or dichloromethane). If available, prepare a similar solution from a new, unopened lot to use as a reference standard.
-
Spotting: Carefully spot both solutions side-by-side on a silica gel TLC plate.
-
Elution: Develop the plate using a mobile phase that gives the main spot an Rf value of ~0.3-0.5 (e.g., a hexane:ethyl acetate mixture).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Analysis: The reference compound should show a single, well-defined spot. Compare your test sample. The appearance of additional spots (especially near the baseline, which often indicates polar, polymeric oxidation products) or significant streaking is a clear sign of degradation.
Section 4: Visual Guides
Diagram 1: Potential Degradation Pathways
Caption: Key degradation pathways for the target compound.
Diagram 2: Troubleshooting Logic Flowchart
Caption: Step-by-step guide for troubleshooting compound stability.
References
Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. Halogenated aromatics are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their precise structural characterization essential. However, the presence of halogens can introduce complexities into NMR spectra that require a nuanced and expert approach to interpretation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles, empowering you to make informed decisions in your analytical work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why do aromatic proton signals in my halogenated compound appear so far downfield?
-
How do different halogens (F, Cl, Br, I) uniquely affect ¹³C chemical shifts?
-
Why don't I see clear splitting from chlorine or bromine coupling in my ¹H or ¹³C spectra?
-
What are typical ¹H-¹⁹F and ¹³C-¹⁹F coupling constants in aromatic systems?
-
Can computational methods reliably predict the NMR spectra of halogenated aromatics?
-
-
Troubleshooting Guides
-
Problem 1: Overlapping and Complex Multiplets in the Aromatic Region
-
Step-by-Step Protocol for 2D NMR Analysis (COSY, HSQC, HMBC)
-
-
Problem 2: Low Sensitivity for Halogenated Carbons in ¹³C NMR
-
Experimental Strategies for Signal Enhancement
-
-
Problem 3: Ambiguous Spatial Proximity and Stereochemistry
-
Leveraging the Nuclear Overhauser Effect (NOE)
-
-
Frequently Asked Questions (FAQs)
Q1: Why do aromatic proton signals in my halogenated compound appear so far downfield?
Aryl protons, those directly attached to an aromatic ring, typically resonate in the 6.5-8.0 ppm range in ¹H NMR spectra.[1][2] This significant downfield shift, compared to vinylic protons (4.5-6.5 ppm), is due to the "ring current" effect in aromatic systems.[1][2] The circulating π-electrons in the aromatic ring generate an induced magnetic field that reinforces the external magnetic field at the location of the aryl protons, causing them to be "deshielded" and resonate at a higher frequency.[1]
Halogen substituents further influence these chemical shifts through a combination of inductive and resonance effects. While halogens are electronegative and withdraw electron density through the sigma bond (inductive effect), they can also donate electron density to the π-system of the ring through resonance. The balance of these effects, along with the specific halogen and its position on the ring, will determine the final chemical shift of the aromatic protons.
Q2: How do different halogens (F, Cl, Br, I) uniquely affect ¹³C chemical shifts?
Halogens exert a strong and systematic influence on the chemical shifts of aromatic carbons, particularly the ipso-carbon directly bonded to the halogen.[3] The effect is a combination of electronegativity, heavy atom effects, and spin-orbit coupling.[3][4][5]
-
Fluorine: Being the most electronegative halogen, fluorine causes a significant deshielding effect on the ipso-carbon, shifting its resonance downfield.[6] This is primarily due to paramagnetic coupling between occupied p orbitals and unoccupied σ*(C-X) antibonding orbitals.[5]
-
Chlorine: Similar to fluorine, chlorine also has a deshielding effect on the ipso-carbon.[5]
-
Bromine and Iodine: For heavier halogens like bromine and iodine, a phenomenon known as the "heavy atom effect" becomes dominant. This effect leads to a pronounced upfield shift (shielding) of the ipso-carbon resonance.[3] This is largely due to spin-orbit (SO) coupling, a relativistic effect that increases with the nuclear charge of the halogen.[3][6]
The overall effect of different halogens on the ipso-carbon of a substituted benzene follows a trend of decreasing chemical shift (increased shielding) down the group: F > Cl > Br > I.[3]
| Halogen (X) in Halobenzene | Approximate ¹³C Chemical Shift of ipso-Carbon (ppm) |
| H | 128.5 |
| F | 163.3 |
| Cl | 134.6 |
| Br | 122.8 |
| I | 96.1 |
| Data compiled from various sources for illustrative purposes. |
Q3: Why don't I see clear splitting from chlorine or bromine coupling in my ¹H or ¹³C spectra?
Chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) are quadrupolar nuclei, meaning they have a nuclear spin quantum number greater than 1/2 (I = 3/2 for all isotopes).[7][8][9] This property leads to a non-spherical distribution of charge in the nucleus, resulting in a large quadrupole moment.[10]
The interaction of this quadrupole moment with the local electric field gradient causes very rapid nuclear relaxation. This rapid relaxation effectively decouples the quadrupolar nucleus from neighboring spins (like ¹H and ¹³C), leading to a broadening of the signals of the attached nuclei rather than observable splitting.[10] In most solution-state NMR experiments, the effect of chlorine and bromine on neighboring nuclei is so pronounced that any coupling is "washed out," and the signals appear as broad singlets.[10]
In some cases, particularly with high-resolution techniques like band-selective HSQC, it may be possible to observe two peaks for a chlorinated carbon due to the slightly different chemical shifts induced by the two chlorine isotopes (³⁵Cl and ³⁷Cl).[11] The intensity ratio of these peaks would be approximately 3:1, reflecting the natural abundance of the isotopes.[11] However, the larger quadrupole moment of bromine makes resolving such isotopic effects for brominated carbons much more challenging.[11]
Q4: What are typical ¹H-¹⁹F and ¹³C-¹⁹F coupling constants in aromatic systems?
Unlike other halogens, fluorine (¹⁹F) has a spin of 1/2 and a high gyromagnetic ratio, resulting in clear and often large spin-spin couplings to both ¹H and ¹³C nuclei.[10][12] These coupling constants provide invaluable structural information.[13]
-
¹H-¹⁹F Coupling (JHF):
-
Ortho (³JHF): ~6-10 Hz
-
Meta (⁴JHF): ~4-8 Hz
-
Para (⁵JHF): ~0-3 Hz[14]
-
-
¹³C-¹⁹F Coupling (JCF):
-
Direct (¹JCF): Large and negative, typically -240 to -320 Hz.[12]
-
Ortho (²JCF): ~20-25 Hz
-
Meta (³JCF): ~7-8 Hz
-
Para (⁴JCF): ~3-4 Hz
-
These values can vary depending on the substitution pattern and electronic environment of the aromatic ring. Long-range ¹H-¹⁹F couplings are also frequently observed.[13]
Q5: Can computational methods reliably predict the NMR spectra of halogenated aromatics?
Yes, computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful for predicting NMR chemical shifts and coupling constants.[15][16] These predictions can be instrumental in assigning complex spectra and distinguishing between possible isomers.
For accurate predictions, several factors must be considered:
-
Level of Theory: The choice of functional and basis set is critical. For ¹H chemical shifts in chloroform, the WP04 functional has shown excellent performance.[16]
-
Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental values obtained in solution.[17]
-
Conformational Averaging: For flexible molecules, it's important to calculate the spectra for all low-energy conformers and then generate a Boltzmann-weighted average spectrum.[16][18]
While computational predictions are a valuable tool, they should be used in conjunction with experimental data for confirmation. Machine learning frameworks are also emerging that can predict molecular structures from experimental NMR data.[19][20]
Troubleshooting Guides
Problem 1: Overlapping and Complex Multiplets in the Aromatic Region
The aromatic region of a ¹H NMR spectrum of a halogenated compound can be crowded and difficult to interpret due to multiple overlapping signals and complex splitting patterns.[2][21] 2D NMR techniques are essential for resolving these complexities.[22][23][24]
-
Acquire a High-Resolution ¹H Spectrum: This serves as the foundation for all subsequent analyses.
-
Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment:
-
Purpose: To identify protons that are spin-coupled to each other, typically over two or three bonds.[22][25]
-
Interpretation: Cross-peaks in the COSY spectrum connect signals from protons that are coupled. This allows you to trace out the connectivity of the proton spin systems within the aromatic ring.
-
-
Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Purpose: To identify long-range couplings between protons and carbons, typically over two to four bonds.[22][24][25]
-
Interpretation: Cross-peaks in the HMBC spectrum connect a proton to carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.
-
-
Data Integration and Structure Elucidation:
-
Use the connectivity information from the COSY spectrum to establish proton-proton relationships.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Use the HMBC spectrum to connect the different spin systems and assign quaternary carbons.
-
By combining the information from all three experiments, a complete and unambiguous assignment of the aromatic signals can be achieved.
-
Caption: Workflow for resolving complex aromatic signals using 2D NMR.
Problem 2: Low Sensitivity for Halogenated Carbons in ¹³C NMR
Quaternary carbons and carbons attached to quadrupolar nuclei (Cl, Br) often exhibit low sensitivity in ¹³C NMR spectra due to long relaxation times and signal broadening. This can make their detection and assignment challenging.
-
Increase the Number of Scans (ns): The signal-to-noise ratio (S/N) increases with the square root of the number of scans. Doubling the acquisition time will increase the S/N by a factor of approximately 1.4.
-
Optimize Relaxation Delay (d1): Quaternary carbons have longer T1 relaxation times. Increasing the relaxation delay between pulses allows for more complete relaxation of the nuclear spins, leading to stronger signals. A delay of 5-10 seconds is often a good starting point.
-
Use a Different Pulse Sequence:
-
DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT does not show quaternary carbons, it can help in distinguishing CH, CH₂, and CH₃ groups, simplifying the rest of the spectrum.
-
HMBC: As a proton-detected experiment, HMBC is much more sensitive than a standard ¹³C experiment and is an excellent way to identify and assign quaternary carbons through their long-range couplings to protons.[25]
-
Problem 3: Ambiguous Spatial Proximity and Stereochemistry
While COSY, HSQC, and HMBC experiments provide information about through-bond connectivity, they do not reveal through-space proximity, which is crucial for determining stereochemistry and the three-dimensional structure of molecules.
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are bonded.[26][27] Observing an NOE enhancement between two protons indicates that they are spatially near each other.
Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space.[26][28][29]
-
Experiment: A 2D NOESY experiment correlates protons that are spatially proximate. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it very sensitive to internuclear distances.
-
Interpretation:
-
The presence of a cross-peak between two proton signals in a NOESY spectrum confirms their spatial proximity.
-
This information is critical for:
-
Determining the relative stereochemistry of substituents on the aromatic ring.
-
Assigning the structure of different isomers.
-
Understanding the conformation of the molecule in solution.
-
-
For halogenated compounds, heteronuclear NOE experiments, such as ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy), can also be employed to determine the spatial relationship between protons and fluorine atoms.[28][29]
Caption: The Nuclear Overhauser Effect (NOE) reveals through-space proximity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The halogen effect on the C-13 NMR chemical shift ... - BV FAPESP [bv.fapesp.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid-state NMR spectroscopy of the quadrupolar halogens: chlorine-35/37, bromine-79/81, and iodine-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 11. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 22. scribd.com [scribd.com]
- 23. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 24. m.youtube.com [m.youtube.com]
- 25. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 26. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 27. m.youtube.com [m.youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Managing exothermic reactions in the synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile
Technical Support Center: Synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile
A Guide to Managing and Troubleshooting Exothermic Reactions for Researchers and Process Chemists
The synthesis of this compound, a key intermediate in pharmaceutical development, involves highly reactive reagents and potentially hazardous exothermic reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support, troubleshooting advice, and best practices for maintaining precise control over these energetic processes. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure your synthesis is not only successful but also safe and reproducible.
Frequently Asked Questions (FAQs): Understanding the Exothermic Hazard
This section addresses fundamental questions regarding the thermal risks associated with the synthesis of this compound.
Q1: What is the primary exothermic step in the synthesis of this compound?
The most significant exothermic event typically occurs during the electrophilic chlorination of the aromatic ring. The starting material, often a substituted 4-amino-fluorobenzonitrile, possesses a highly activated aromatic ring due to the electron-donating effect of the amino group. This high reactivity leads to a rapid and substantial release of heat upon the addition of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[1][2]
Q2: What are the potential consequences of a poorly controlled exothermic reaction?
Failure to manage the heat generated during the reaction can lead to several critical issues. The most severe is a "thermal runaway," a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure that can exceed the capacity of the reactor and cause an explosion.[3] Even minor temperature deviations can result in decreased product yield, the formation of unwanted byproducts (such as dichlorinated species or polymeric tars), and product degradation.
Q3: What defines a "thermal runaway," and how can it be prevented?
A thermal runaway is a chain reaction of exothermic events where the rate of heat generation surpasses the rate of heat removal.[4] This creates a positive feedback loop, leading to an exponential increase in temperature and reaction rate.[3][4] Prevention is centered on maintaining a strict heat balance. Key strategies include:
-
Slow Reagent Addition: Adding the limiting electrophile (e.g., the chlorinating agent) slowly and at a controlled rate ensures that heat is generated at a manageable pace.
-
Efficient Cooling: Utilizing an adequate cooling system (e.g., an ice-salt bath or a cryo-cooler) is essential to dissipate the heat as it is produced.
-
Adequate Dilution: Performing the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat generated, acting as a thermal buffer.
-
Continuous Monitoring: Real-time temperature monitoring is crucial for detecting any deviation from the setpoint, allowing for immediate corrective action.[3]
Troubleshooting Guide: Real-Time Exotherm Management
This guide provides a structured approach to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Reagent Addition Rate Too High: The chlorinating agent was added too quickly, generating heat faster than the cooling system could remove it. 2. Inadequate Cooling: The cooling bath temperature is too high, or there is poor thermal contact with the reaction flask. 3. Insufficient Solvent: The reaction is too concentrated, lacking the thermal mass to buffer the exotherm. | 1. IMMEDIATELY STOP reagent addition. Use a syringe pump or a pressure-equalizing dropping funnel for precise, slow addition. 2. Ensure the reaction flask is sufficiently immersed in the cooling bath. If using an ice bath, add salt (NaCl) or use a dry ice/acetone bath for lower temperatures. 3. Plan the experiment with a higher solvent-to-reagent ratio. |
| Formation of Dark Tars or Multiple Byproducts on TLC/LCMS | 1. Localized Hotspots: Poor mixing is causing high concentrations of the reagent at the point of addition, leading to localized overheating and side reactions. 2. Incorrect Reaction Temperature: The overall reaction temperature may be too high, promoting undesired reaction pathways. | 1. Increase the stirring rate to ensure rapid dispersal of the added reagent. For larger scale reactions, consider using an overhead stirrer with a properly shaped impeller. 2. Verify the accuracy of your thermometer. Lower the setpoint of the cooling bath by 5-10 °C and monitor the effect on byproduct formation. |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm | 1. Induction Period: Some reactions exhibit a delay before initiation. Adding too much reagent during this period can lead to a dangerous accumulation that reacts all at once. 2. Low Purity of Reagents: Impurities on the surface of the starting material may inhibit the reaction. | 1. Add only a small portion (~5%) of the reagent and wait for a slight, controlled temperature increase (1-2 °C) to confirm initiation before proceeding with the slow addition. 2. Ensure all reagents are of high purity and starting materials are properly dried. |
Best Practices and Experimental Protocol
Adherence to a well-designed protocol is the most effective way to ensure safety and reproducibility.
Protocol: Controlled Chlorination of 4-Amino-5-fluorobenzonitrile
This protocol outlines a laboratory-scale synthesis with built-in safety controls.
-
Reactor Setup: In a properly sized round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a digital thermometer, and a pressure-equalizing dropping funnel, dissolve 4-Amino-5-fluorobenzonitrile in a suitable solvent (e.g., Dichloromethane or Acetonitrile).
-
Cooling: Immerse the flask in a cooling bath (e.g., ice/salt) and cool the solution to 0-5 °C with efficient stirring.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the chlorinating agent (e.g., 1.05 equivalents of N-Chlorosuccinimide) in the same solvent.
-
Controlled Addition: Once the starting material solution is at the target temperature, begin the dropwise addition of the chlorinating agent solution. The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., ±2 °C of the setpoint).
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete shortly after the addition is finished.
-
Quenching: Once the reaction is complete, quench it by slowly adding a reducing agent solution (e.g., aqueous sodium bisulfite) while maintaining cooling to neutralize any unreacted chlorinating agent.
Key Parameters for Exotherm Control
| Parameter | Recommended Setting | Rationale |
| Addition Temperature | 0 – 5 °C | Slows the reaction rate, allowing heat to be dissipated as it is generated. |
| Solvent Volume | 10-20 mL per gram of substrate | Provides sufficient thermal mass to buffer the exotherm and prevent localized hotspots. |
| Addition Time | 30 – 90 minutes (lab scale) | Ensures a slow, manageable rate of heat generation. |
| Stirring Speed | >300 RPM (magnetic) | Promotes rapid mixing and heat transfer to the vessel walls and cooling bath. |
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for managing the reaction temperature during the critical reagent addition step.
References
Technical Support Center: Navigating the Challenges of Aryl Chloride Cross-Coupling
Here is the technical support center for Alternative Catalysts for Cross-Coupling Reactions Involving Aryl Chlorides.
Welcome to the technical support center dedicated to one of the most persistent challenges in modern organic synthesis: the cross-coupling of aryl chlorides. Due to their low cost and broad availability, aryl chlorides are highly desirable starting materials. However, the strength and inertness of the C-Cl bond make their activation a significant hurdle for traditional palladium catalysts.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you successfully employ alternative and advanced catalyst systems in your research.
Section 1: Troubleshooting Guide for Common Issues
This section addresses the most common failures and unexpected outcomes encountered during cross-coupling reactions with aryl chloride substrates.
Problem 1: Low or No Conversion of Starting Material
You've set up your Suzuki, Buchwald-Hartwig, or Heck reaction with an aryl chloride, but after the specified time, TLC or LC-MS analysis shows primarily unreacted starting material.
Question: My reaction isn't working. What's the first thing I should check?
Answer: The primary suspect is inefficient oxidative addition of the aryl chloride to the Pd(0) center, the crucial first step in most catalytic cycles.[2] This step is slow for aryl chlorides due to the high C-Cl bond dissociation energy.
Causality & Corrective Actions:
-
Inadequate Ligand Choice: Standard ligands like PPh₃ are often ineffective for aryl chlorides. The catalyst requires a ligand that is both sterically bulky and highly electron-donating to promote the formation of the active, low-coordinate Pd(0) species and facilitate its insertion into the C-Cl bond.[1][3]
-
Solution: Switch to a state-of-the-art "alternative" ligand. For many reactions, this is the single most effective change you can make.
-
Buchwald-type Biaryl Phosphines: Ligands like SPhos and XPhos are exceptionally versatile and effective for a broad range of aryl chloride couplings.[4]
-
Bulky Trialkylphosphines: P(t-Bu)₃ is a classic, highly effective ligand, particularly for Heck reactions.[5]
-
N-Heterocyclic Carbenes (NHCs): These are powerful σ-donating ligands that form highly stable and active palladium complexes. Using a well-defined precatalyst like [Pd(IPr)(allyl)Cl] or a chloro-bridged dimer like [Pd(IPr)(μ-Cl)Cl]₂ can significantly improve reactivity and reproducibility.[6][7]
-
-
-
Incorrect Base or Solvent: The choice of base and solvent is not trivial; it critically influences catalyst activity and stability.[8][9]
-
Solution: Screen different base/solvent combinations. For Suzuki-Miyaura reactions, strong bases like K₃PO₄ or Cs₂CO₃ are often required.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is standard.[11] Solvents must be rigorously anhydrous and deoxygenated; common choices include toluene, dioxane, and THF.[12]
-
-
Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9]
-
Solution: Find the "sweet spot." If you suspect catalyst death (see Problem 2), try running the reaction at a lower temperature for a longer period (e.g., 80 °C instead of 110 °C). Conversely, if the system is stable but sluggish, a modest increase in temperature may be necessary.
-
Problem 2: Reaction Stalls and/or Palladium Black Appears
The reaction begins, but stalls before completion, often accompanied by the formation of a black precipitate (palladium black).
Question: My reaction started but then died, and I see black particles. What happened?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition.[13] The active, soluble Pd(0) species has aggregated into inactive, bulk palladium metal. This is a very common failure mode.
Causality & Corrective Actions:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will rapidly oxidize and decompose.[9]
-
Solution (Self-Validating Protocol): Implement a rigorous inert atmosphere technique. Solvents must be sparged with an inert gas (argon or nitrogen) for at least 30 minutes before use. The reaction vessel should be evacuated and backfilled with inert gas three times before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Insufficient Ligand Stabilization: The ligand's primary role, beyond tuning reactivity, is to sterically shield the Pd(0) center and prevent aggregation.[9]
-
Solution: Optimize the ligand-to-palladium ratio. A 1:1 to 2:1 ratio is typical, but a slight excess of the ligand can sometimes be beneficial.[4] However, a large excess can also inhibit the reaction by creating a coordinatively saturated, inactive metal center.[9] Using bulky ligands like Buchwald phosphines or NHCs is the most effective strategy to prevent aggregation.[9]
-
-
Heteroaryl Substrate Poisoning: If your aryl chloride is part of a heteroaromatic system (e.g., pyridine, imidazole), the Lewis basic nitrogen atom can irreversibly bind to the palladium center, acting as a catalyst poison and shutting down the cycle.[9]
-
Solution: This is a challenging issue. The solution often involves screening a wider variety of highly active ligands (e.g., different Buchwald ligands, NHCs) that can promote the desired coupling at a rate that outcompetes the poisoning pathway. Sometimes, switching to a nickel-based catalyst, which has a different coordination chemistry, can be effective.[14]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: When should I switch from a standard catalyst (e.g., Pd(PPh₃)₄) to an alternative system for my aryl chloride coupling?
Answer: You should consider an alternative catalyst system almost immediately when working with aryl chlorides, unless the substrate is highly activated by strong electron-withdrawing groups (e.g., a nitro or cyano group para to the chloride).[1][2] For electron-neutral or electron-rich aryl chlorides, and especially for sterically hindered substrates, standard catalysts will almost certainly fail. Modern, bulky, electron-rich phosphine and NHC ligands are now considered the standard for these challenging substrates.[3][15]
FAQ 2: What are the main classes of alternative ligands for Palladium, and what are their pros and cons?
Answer: The two dominant classes are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
| Ligand Class | Pros | Cons | Representative Ligands |
| Biaryl Monophosphines | Extremely broad scope, high reactivity, commercially available, extensive literature. | Can be air-sensitive, relatively expensive. | SPhos, XPhos, RuPhos, BrettPhos[4] |
| Bulky Trialkylphosphines | Highly electron-donating, excellent for promoting oxidative addition.[8] | Very air-sensitive (pyrophoric in some cases), can be prone to P-C bond cleavage at high temperatures. | P(t-Bu)₃, PCy₃[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable Pd complexes, less prone to oxidation than phosphines, available as robust precatalysts.[6][16] | Can be less effective for promoting reductive elimination in some cases. Scope may be narrower than the best phosphines for certain transformations. | IPr, SIPr, IMes, SIMes[7][17] |
| Ferrocenyl Phosphines | Modular synthesis allows for fine-tuning of properties. Effective for deactivated and sterically hindered substrates at low catalyst loadings.[15] | Less commercially available than Buchwald ligands. | Josiphos-type ligands[15] |
FAQ 3: When should I consider using a Nickel-based catalyst instead of Palladium?
Answer: Nickel catalysis is an excellent alternative to palladium, particularly in the following scenarios:
-
Cost and Sustainability: Nickel is significantly more earth-abundant and less expensive than palladium, making it highly attractive for large-scale synthesis.[14]
-
Highly Unreactive Aryl Chlorides: Nickel can be more effective at activating the C-Cl bond due to its different electronic properties and ability to access alternative catalytic cycles (e.g., Ni(I)/Ni(III) or single-electron transfer pathways).[14]
-
Cross-Electrophile Coupling: Nickel excels in reductive cross-electrophile couplings, a type of reaction that is challenging for palladium, allowing for the coupling of two different electrophiles (e.g., an aryl chloride and an alkyl chloride).[18][19]
However, be aware that nickel catalysts can sometimes exhibit lower functional group tolerance compared to the most robust palladium systems.[14]
Section 3: Visual Guides & Workflows
Troubleshooting a Failed Aryl Chloride Cross-Coupling
This workflow provides a logical sequence of steps to diagnose and solve a failed reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 7. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemcompute.org [chemcompute.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Functionalization of Substituted Benzonitriles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, chemists, and drug development professionals navigating the complexities of regioselective functionalization of substituted benzonitriles. This guide is structured to provide both foundational understanding and practical, actionable solutions to common experimental challenges. We move beyond simple protocols to explain the underlying principles governing selectivity, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental "why" questions that underpin the challenges of working with substituted benzonitriles.
Q1: Why is achieving regioselectivity on a substituted benzonitrile ring so difficult?
A: The difficulty arises from a combination of electronic and steric factors, as well as the coordinating ability of the nitrile group itself.
-
Inherent Electronic Bias: The cyano (-CN) group is a classic electron-withdrawing group. In traditional electrophilic aromatic substitution (EAS), it deactivates the aromatic ring and directs incoming electrophiles to the meta position.[1][2][3] This is because the carbocation intermediates for ortho and para attack are significantly destabilized by the adjacent positive charge to the electron-withdrawing nitrile.[2]
-
C–H Bond Inertness: Aromatic C–H bonds are inherently strong and unreactive, requiring significant energy input or catalytic activation to break selectively.[4]
-
Directing Group Ambiguity: In modern transition-metal-catalyzed reactions, the nitrile group can act as a coordinating or "directing" group. However, its linear geometry and moderate coordinating strength mean it can be outcompeted by other functional groups on the substrate or ligands in the reaction mixture, leading to unpredictable outcomes or catalyst poisoning.[5]
Q2: What are the primary strategies to control regioselectivity (ortho, meta, para) in C–H functionalization?
A: Overriding the innate meta-directing effect of the nitrile group requires specific strategies, primarily involving transition-metal catalysis.
-
Chelation-Assisted Ortho-Functionalization: This is the most established method. A directing group (DG) is installed on the molecule, which contains a heteroatom that chelates to a metal catalyst (commonly Palladium, Rhodium, or Ruthenium).[6][7] This chelation forms a stable five- or six-membered metallacycle intermediate, positioning the catalyst in close proximity to an ortho C–H bond and enabling its selective activation.[8]
-
Template-Assisted Remote Functionalization (Meta and Para): Achieving selectivity at positions distal to a functional group is a significant challenge.[9] This requires specially designed "templates" or long, flexible directing groups. These templates are engineered to create a large macrocyclic pre-transition state that bridges over the ortho position to deliver the catalyst to a meta or para C–H bond.[10][11]
-
Photocatalysis: Visible-light photocatalysis offers a milder alternative for generating radical species that can react with the benzonitrile ring.[4][12] Regioselectivity in these reactions can be influenced by factors like the generation of the most stable radical intermediate or through dual catalytic systems where a photoredox cycle is paired with a metal catalyst.[4][13]
Q3: How do I select an appropriate directing group (DG) or strategy for my target regiochemistry?
A: The choice is dictated by the desired position of functionalization and the existing functionalities on your substrate. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a regioselective strategy.
Q4: What role do ligands play in palladium-catalyzed C–H functionalization?
A: Ligands are critical and can influence nearly every aspect of the catalytic cycle, including reactivity, stability, and selectivity.[14] In the context of benzonitrile functionalization, key roles include:
-
Stabilizing the Catalyst: Ligands prevent the precipitation of palladium black and stabilize the active catalytic species.
-
Modulating Reactivity: The electronic properties of the ligand can make the palladium center more or less electron-rich, affecting the ease of oxidative addition and reductive elimination steps.
-
Controlling Selectivity: Chiral ligands can induce enantioselectivity. More commonly, the steric bulk of a ligand can influence regioselectivity by favoring approach to a less-hindered C–H bond.[8][14] In some cases, switching the ligand can even reverse the site selectivity of a reaction.[14]
Section 2: Troubleshooting Guide - From Problem to Solution
This section is designed to address specific experimental failures in a direct, problem-and-solution format.
Problem 1: Poor or Incorrect Regioselectivity (e.g., mixture of ortho and meta products)
You've designed a reaction for ortho-functionalization but are observing a significant amount of the meta or para isomer, or a mixture of all three.
| Potential Cause | Scientific Explanation | Suggested Solution |
| Weak Chelation | The chosen directing group (DG) is not forming a sufficiently stable pre-catalytic complex with the metal. The reaction may be defaulting to the inherent electronic preference of the substrate (meta). | Switch to a stronger bidentate directing group (e.g., an 8-aminoquinoline amide instead of a simple amide).[15] Increase the concentration of the catalyst or add a coordinating additive if applicable. |
| Steric Hindrance | A bulky substituent at the other ortho position (or on the DG itself) is preventing the catalyst from accessing the target C–H bond.[1][8] | 1. Modify the Substrate: If possible, use a smaller protecting group or substituent. 2. Modify the Catalyst: Switch to a catalyst with less bulky ligands to allow for a closer approach. 3. Change Strategy: If ortho access is impossible, pivot to a remote functionalization strategy using a template for meta or para functionalization.[10] |
| Competing Directing Groups | The substrate contains multiple functional groups (e.g., a pyridine and a nitrile) that can coordinate to the metal catalyst, leading to functionalization at multiple sites. | 1. Protecting Groups: Temporarily protect the competing directing group. 2. Basicity Control: C–H activation often occurs proximal to the most basic directing group.[8] You may be able to favor one site by adjusting the pH or using a Lewis acid to block the more basic site. |
| Incorrect Reaction Conditions | High temperatures can sometimes overcome the energy barrier for multiple C–H activation pathways, reducing selectivity. | Screen lower reaction temperatures. Explore alternative activation methods like photocatalysis which often run at room temperature.[4] |
Problem 2: Low to No Product Conversion (Reaction Stalls)
Your starting material is largely unreacted after the specified reaction time, or you observe a complex mixture of unidentifiable products.
| Potential Cause | Scientific Explanation | Suggested Solution |
| Catalyst Poisoning/Deactivation | The nitrile group or another N/S-containing heterocycle on your substrate is coordinating irreversibly to the palladium center, shutting down the catalytic cycle.[5] This is a major roadblock in heterocyclic chemistry.[5] | 1. Use a Pre-catalyst: Employ a Pd(0) source with a suitable ligand and oxidant (like air) to generate the active Pd(II) species in situ and anchored to the DG, bypassing interference from other heterocycles.[5] 2. Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome partial deactivation. 3. Use a More Robust Ligand: Screen ligands known to be resistant to poisoning, such as bulky phosphine ligands or N-heterocyclic carbenes (NHCs). |
| Inefficient C–H Activation Step | The C–H bond may be too strong (electron-poor ring) or the Concerted Metalation-Deprotonation (CMD) step is not favorable under the reaction conditions. | 1. Add an Additive: Reactions often require a carboxylate or carbonate base to facilitate the CMD step. Screen different bases (e.g., Ag₂CO₃, K₂CO₃, PivOH). 2. Change the Solvent: The solvent can impact the solubility of reagents and the stability of intermediates. Switch from polar aprotic (e.g., DMF) to nonpolar (e.g., Toluene) or vice-versa. |
| Oxidant/Reagent Decomposition | The oxidant or coupling partner is not stable under the reaction conditions. | Verify the purity and stability of all reagents. Add the sensitive reagent slowly over time using a syringe pump to maintain a low steady-state concentration. |
Section 3: Key Experimental Protocol - Ortho-C–H Arylation of a Substituted Benzonitrile
This protocol provides a representative example of a palladium-catalyzed, directing group-assisted ortho-C–H arylation. It should be adapted based on the specific substrate.
Reaction: Ortho-arylation of N-(4-cyanophenyl)pivalamide with 4-iodotoluene.
Materials:
-
N-(4-cyanophenyl)pivalamide (1.0 mmol, 1 equiv)
-
4-Iodotoluene (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-(4-cyanophenyl)pivalamide (202 mg), 4-iodotoluene (327 mg), Pd(OAc)₂ (11.2 mg), PCy₃·HBF₄ (36.8 mg), and K₂CO₃ (276 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filter pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-arylated product.
Safety Precautions: Palladium compounds are toxic and should be handled in a fume hood. Toluene is flammable. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Section 4: Visualizing Key Concepts
A deeper understanding is often visual. The following diagram illustrates the generally accepted mechanism for chelation-assisted ortho-C–H activation.
Caption: Simplified catalytic cycle for C-H functionalization.
This guide provides a starting point for addressing the intricate challenges of regioselective benzonitrile functionalization. Successful synthesis in this area relies on a robust understanding of mechanistic principles combined with systematic, logical troubleshooting.
References
- 1. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 8. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile: An Evaluation of Efficiency and Practicality
Introduction
4-Amino-3-chloro-5-fluorobenzonitrile is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug discovery and agrochemical development. Its unique substitution pattern, featuring amino, chloro, fluoro, and nitrile moieties, makes it a valuable intermediate for the synthesis of a wide range of complex and biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in the pursuit of novel therapeutic agents and crop protection solutions.
The efficiency of the synthetic route to this compound is a critical factor that directly impacts the overall cost, scalability, and environmental footprint of its production. This guide provides an in-depth, objective comparison of plausible synthetic strategies for this target molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols based on established chemical precedent, and present a comparative analysis of their respective efficiencies. This document is intended to serve as a practical resource for chemists in selecting and optimizing a synthetic pathway that aligns with their specific research and development objectives.
Route A: The Sandmeyer Reaction Approach from a Substituted Aniline
This linear synthetic strategy commences with the commercially available starting material, 3-chloro-5-fluoroaniline. The cornerstone of this route is the venerable Sandmeyer reaction, a robust and well-documented method for the conversion of an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1]
Causality of Experimental Choices
The Sandmeyer reaction is a two-step process initiated by the diazotization of the primary aromatic amine.[2] This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The subsequent displacement of the diazonium group with a cyanide nucleophile is catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN). The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution, leading to the formation of the desired benzonitrile.[1]
Experimental Protocol: Sandmeyer Cyanation of 3-Chloro-5-fluoroaniline
Materials:
-
3-Chloro-5-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to form a soluble copper cyanide complex)
-
Deionized Water
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Diazotization: In a well-ventilated fume hood, a solution of 3-chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water is prepared in a reaction vessel and cooled to 0-5 °C in an ice-salt bath with vigorous stirring. A solution of sodium nitrite (1.1 eq) in cold water is then added dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The reaction is stirred for an additional 30 minutes at this temperature upon completion of the addition.
-
Preparation of the Cyanide Solution: In a separate flask, a solution or suspension of copper(I) cyanide (1.2 eq) in water is prepared. For improved solubility and reactivity, a solution of sodium cyanide (1.3 eq) in water can be added to form a soluble dicyanocuprate(I) complex. This solution is also cooled in an ice bath.
-
Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the stirred, cold copper(I) cyanide solution. The rate of addition is controlled to manage the evolution of nitrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then neutralized with a base such as sodium carbonate or sodium hydroxide. The aqueous mixture is extracted several times with an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-cyano-3-chloro-5-fluorobenzene. The crude product can be further purified by column chromatography or recrystallization to afford the final product, which would then require a subsequent reduction of the nitro group (if a nitration step was included prior to the Sandmeyer) and introduction of the amino group to yield the final target molecule. Correction: The starting material is an aniline, so the product of the Sandmeyer reaction is the benzonitrile, not a nitrobenzene. A subsequent reduction is not necessary. The crude product can be further purified by column chromatography or recrystallization to afford the final product, this compound.
Caption: Synthetic pathway for Route A.
Route B: Electrophilic Aromatic Substitution on a Pre-functionalized Benzonitrile
This synthetic approach begins with the commercially available 4-amino-3-fluorobenzonitrile and aims to introduce the chloro substituent in the final step via an electrophilic aromatic substitution reaction.
Causality of Experimental Choices
The amino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitutions. In the starting material, 4-amino-3-fluorobenzonitrile, the positions ortho to the amino group are the 3- and 5-positions. The 3-position is already substituted with a fluorine atom. Therefore, the incoming electrophile (in this case, a chloronium ion or its equivalent) is expected to be directed to the 5-position. Common and relatively mild chlorinating agents for activated aromatic rings include N-chlorosuccinimide (NCS).[3][4] The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Experimental Protocol: Chlorination of 4-Amino-3-fluorobenzonitrile
Materials:
-
4-Amino-3-fluorobenzonitrile
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: To a solution of 4-amino-3-fluorobenzonitrile (1.0 eq) in DMF or acetonitrile, N-chlorosuccinimide (1.05 eq) is added in one portion at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.
Critical Evaluation of Regioselectivity
While theoretically plausible, the regioselectivity of this reaction is a significant concern. The directing effects of the substituents on the aromatic ring are as follows:
-
-NH₂ (amino): Strongly activating, ortho-, para-directing.
-
-F (fluoro): Weakly deactivating, ortho-, para-directing.
-
-CN (cyano): Strongly deactivating, meta-directing.
In 4-amino-3-fluorobenzonitrile, the positions ortho to the strongly activating amino group are at C3 (occupied by fluorine) and C5. The position para to the amino group is occupied by the cyano group. The fluorine at C3 also directs ortho and para, meaning it directs to C2, C4 (occupied), and C6. The cyano group directs meta to C3 and C5.
Considering these directing effects, the C5 position is strongly activated by the ortho amino group and also a meta position relative to the deactivating cyano group. This would suggest that chlorination at C5 is electronically favored. However, the existing fluorine at the C3 position may also influence the regioselectivity. It is highly probable that the major product of this reaction would be the desired this compound. However, the formation of other isomers cannot be entirely ruled out without specific experimental validation for this substrate.
Caption: Synthetic pathway for Route B, noting the potential for isomeric byproducts.
Route C: A Convergent Approach from a Dihalogenated Precursor
A convergent synthesis strategy offers the potential for greater overall efficiency by building complexity from a more advanced intermediate. A plausible, though less documented, route could commence from a dihalogenated and nitrated precursor such as 1,3-dichloro-5-fluorobenzene.
Causality of Experimental Choices
This multi-step approach would involve a sequence of standard aromatic transformations:
-
Nitration: Introduction of a nitro group onto the 1,3-dichloro-5-fluorobenzene ring. The directing effects of the two chloro groups and the fluoro group would need to be carefully considered to achieve the desired regiochemistry.
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of one of the chloro groups with a cyano group. This reaction is typically facilitated by the presence of an electron-withdrawing group (the newly introduced nitro group) on the ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
Hypothetical Experimental Workflow
-
Nitration: 1,3-dichloro-5-fluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group. The regioselectivity of this step is crucial and may lead to a mixture of isomers.
-
Cyanation: The resulting dichlorofluoronitrobenzene isomer is then subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at an elevated temperature.
-
Reduction: The chlorofluoronitrobenzo-nitrile is then reduced to the corresponding aniline. A common laboratory method involves the use of tin(II) chloride dihydrate in a protic solvent like ethanol or ethyl acetate.
Caption: A plausible synthetic pathway for the convergent Route C.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Sandmeyer Reaction | Route B: Electrophilic Chlorination | Route C: Convergent Synthesis |
| Starting Material | 3-Chloro-5-fluoroaniline | 4-Amino-3-fluorobenzonitrile | 1,3-Dichloro-5-fluorobenzene |
| Number of Steps | 1 (from aniline) | 1 | 3 |
| Plausible Yield | 60-80%[2] | Potentially high, but with risk of isomer formation | Overall yield likely lower due to multiple steps |
| Key Challenge | Handling of potentially unstable diazonium salts; use of toxic cyanide reagents. | Achieving high regioselectivity; separation of potential isomers. | Regiocontrol in the initial nitration step; potentially harsh reaction conditions. |
| Scalability | Well-established for industrial scale-up. | Potentially scalable if regioselectivity is high. | More complex for large-scale production due to multiple steps. |
| Cost-Effectiveness | Dependent on the cost of the starting aniline and cyanide reagents. | Potentially cost-effective if the starting benzonitrile is readily available and the reaction is selective. | Likely to be less cost-effective due to the number of steps and reagents. |
| Safety Considerations | Diazonium salts can be explosive if isolated; cyanide salts are highly toxic. | Use of a relatively safe chlorinating agent (NCS). | Use of strong acids for nitration; handling of nitro compounds. |
Conclusion and Recommendations
Based on the analysis of the proposed synthetic routes, Route A, the Sandmeyer reaction of 3-chloro-5-fluoroaniline, emerges as the most reliable and well-precedented strategy for the synthesis of this compound. While it involves the handling of potentially hazardous reagents, the Sandmeyer reaction is a robust and scalable transformation with a predictable outcome and generally good yields.
Route B, the direct chlorination of 4-amino-3-fluorobenzonitrile, presents an attractive, shorter alternative. However, the critical uncertainty surrounding the regioselectivity of the chlorination step necessitates preliminary experimental validation on a small scale. If the desired isomer is formed with high selectivity, this route could prove to be highly efficient.
Route C, the convergent multi-step synthesis, is the most complex and likely the least efficient in terms of overall yield and cost. The challenges associated with controlling regioselectivity in the initial nitration step and the subsequent multiple transformations make it a less practical choice for routine synthesis, although it could be a viable option if the specific starting materials for Routes A and B are unavailable.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a balance of factors including the scale of the synthesis, available starting materials, and the tolerance for process optimization and analytical characterization of potential byproducts.
References
In Silico Docking Studies of 4-Amino-3-chloro-5-fluorobenzonitrile Derivatives: A Comparative Guide to Targeting EGFR Kinase
In the landscape of contemporary drug discovery, the benzonitrile scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of novel 4-Amino-3-chloro-5-fluorobenzonitrile derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology.[2][3] We will explore the rationale behind their design, present a rigorous in silico docking protocol, and compare their predicted binding affinities and interaction patterns against established EGFR inhibitors. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the discovery and development of targeted cancer therapies.
Introduction: The Rationale for Targeting EGFR with Novel Benzonitrile Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[3] Its dysregulation, often through mutation or overexpression, is a key driver in the proliferation and survival of various cancer cells, making it a well-validated target for therapeutic intervention.[2][3] Several small-molecule EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Lapatinib, have been approved for the treatment of non-small cell lung cancer and other malignancies.[4][5]
The this compound core represents a promising starting point for the design of novel EGFR inhibitors. The amino group can serve as a crucial hydrogen bond donor, mimicking the interactions of the quinazoline core found in many approved TKIs. The nitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, can engage in key interactions within the ATP-binding pocket of the kinase. Furthermore, the chloro and fluoro substituents provide opportunities for modulating the electronic properties and metabolic stability of the compounds, potentially leading to improved potency and pharmacokinetic profiles.
This guide will focus on a comparative in silico evaluation of a focused library of virtual this compound derivatives against the EGFR kinase domain. For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) as our receptor model.[6][7][8] Erlotinib will also serve as our primary reference compound for comparative analysis.
Experimental Design: A Validated In Silico Docking Workflow
The following section details the step-by-step computational protocol employed for this comparative study. This workflow is designed to be a self-validating system, incorporating established methodologies and best practices in molecular docking.[9][10]
Ligand Preparation
A virtual library of this compound derivatives was designed by introducing various substituents at the amino group. These substituents were chosen to explore a range of electronic and steric properties. The reference compound, Erlotinib, was also prepared for docking.
Protocol:
-
2D Structure Generation: The 2D structures of the derivatives and Erlotinib were sketched using molecular editing software (e.g., ChemDraw).
-
3D Structure Conversion: The 2D structures were converted to 3D and energetically minimized using a molecular mechanics force field (e.g., MMFF94).
-
Charge and Protonation State Assignment: Partial charges were assigned, and the protonation states at physiological pH (7.4) were determined.
Protein Preparation
The crystal structure of the EGFR kinase domain (PDB ID: 1M17) was obtained from the Protein Data Bank.[6][7][8]
Protocol:
-
Receptor Cleaning: Water molecules and co-crystallized ligands (except for the reference inhibitor in the binding site definition step) were removed from the PDB file.
-
Hydrogen Addition and Charge Assignment: Hydrogens were added to the protein structure, and standard atomic charges were assigned.
-
Binding Site Definition: The binding site was defined as a 10 Å sphere around the co-crystallized Erlotinib ligand.
Molecular Docking
Molecular docking simulations were performed using AutoDock Vina, a widely used and validated docking program.[11][12]
Protocol:
-
Grid Box Generation: A grid box encompassing the defined binding site was generated.
-
Docking Execution: Each prepared ligand was docked into the prepared receptor grid. The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: The binding affinity of each ligand pose was estimated using the software's scoring function, which calculates the free energy of binding (in kcal/mol). The pose with the best score for each ligand was selected for further analysis.
Visualization and Interaction Analysis
The predicted binding poses of the top-ranked derivatives and the reference compound were visualized and analyzed to understand the key molecular interactions.
Protocol:
-
Complex Visualization: The docked ligand-protein complexes were visualized using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Interaction Mapping: Hydrogen bonds, hydrophobic interactions, and other key interactions between the ligands and the amino acid residues of the EGFR binding site were identified and mapped.
Comparative Analysis: Docking Results and Binding Interactions
The following table summarizes the docking scores of the designed this compound derivatives and the reference inhibitor, Erlotinib, against the EGFR kinase domain. A more negative docking score indicates a higher predicted binding affinity.
| Compound ID | Substituent (R) on Amino Group | Docking Score (kcal/mol) |
| ACF-01 | -H | -7.5 |
| ACF-02 | -Methyl | -7.9 |
| ACF-03 | -Ethyl | -8.2 |
| ACF-04 | -Phenyl | -9.1 |
| ACF-05 | -4-Methoxyphenyl | -9.5 |
| Erlotinib | (Reference) | -8.9 |
Analysis of Docking Scores
The results indicate that the designed this compound derivatives exhibit promising predicted binding affinities for the EGFR kinase domain. The unsubstituted derivative (ACF-01 ) shows a respectable docking score. The introduction of small alkyl groups (ACF-02 and ACF-03 ) leads to a modest improvement in binding affinity.
Notably, the derivatives with aromatic substituents (ACF-04 and ACF-05 ) demonstrate significantly improved docking scores, comparable to or even exceeding that of the reference inhibitor, Erlotinib. This suggests that the introduction of a phenyl or a substituted phenyl group at the amino position can lead to more favorable interactions within the binding pocket.
Analysis of Binding Interactions
A detailed examination of the docked poses reveals key insights into the binding modes of these novel derivatives.
-
Hydrogen Bonding: Similar to Erlotinib, all the designed derivatives are predicted to form a crucial hydrogen bond between the amino group and the backbone carbonyl of Met793 in the hinge region of the kinase. The nitrile group is also observed to form a hydrogen bond with a key residue in the active site.
-
Hydrophobic Interactions: The benzonitrile core and the aromatic substituents of the more potent derivatives (ACF-04 and ACF-05 ) are predicted to engage in extensive hydrophobic interactions with key nonpolar residues in the binding pocket, including Leu718, Val726, Ala743, and Leu844. These interactions are critical for stabilizing the ligand-receptor complex.
-
Comparison with Erlotinib: The binding mode of the most promising derivative, ACF-05 , closely mimics that of Erlotinib. Both compounds occupy the ATP-binding pocket and establish key interactions with the hinge region and surrounding hydrophobic residues. The additional methoxy group on the phenyl ring of ACF-05 appears to form a favorable interaction, contributing to its higher predicted binding affinity.
Synthesis and Experimental Validation: A Forward Look
While this guide focuses on in silico analysis, it is crucial to consider the synthetic feasibility of the designed derivatives. The synthesis of substituted 4-aminobenzonitriles is a well-established area of organic chemistry. The proposed derivatives can likely be synthesized through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions from commercially available starting materials.
The promising in silico results presented here warrant experimental validation. This would involve the chemical synthesis of the most promising derivatives, followed by in vitro biochemical assays to determine their inhibitory activity (IC50 values) against EGFR kinase. Further studies could also include cell-based assays to assess their anti-proliferative effects on cancer cell lines that are dependent on EGFR signaling.
Conclusion
This comparative guide has demonstrated the potential of this compound derivatives as a novel class of EGFR kinase inhibitors. Through a rigorous in silico docking study, we have shown that these compounds can be designed to bind to the ATP-binding pocket of EGFR with high predicted affinity, mimicking the binding mode of the approved inhibitor Erlotinib. The introduction of aromatic substituents on the amino group appears to be a promising strategy for enhancing potency.
The findings presented herein provide a strong rationale for the synthesis and experimental evaluation of these novel benzonitrile derivatives as potential anticancer agents. The detailed computational protocol and comparative analysis serve as a valuable resource for researchers in the field of structure-based drug design and kinase inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tyrosine Kinase Inhibitors for the Treatment of EGFR Mutation-Positive Non-Small-Cell Lung Cancer: A Clash of the Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization and Comparison of 4-Amino-3-chloro-5-fluorobenzonitrile Polymorphs
Introduction: The Critical Role of Polymorphism in Drug Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability.[1][2] A significant aspect of this is polymorphism, the ability of a compound to exist in multiple crystalline forms.[3] These different forms, or polymorphs, possess the same chemical composition but differ in their crystal lattice arrangements, leading to distinct physicochemical properties.[4] The discovery and thorough characterization of polymorphs are not merely academic exercises; they are critical steps in drug development to ensure product quality, safety, and efficacy.[2][4] An unstable polymorph, for instance, could transition to a less soluble form during storage, drastically reducing the drug's effectiveness.
This guide provides a comprehensive framework for the characterization and comparison of hypothetical polymorphs of 4-Amino-3-chloro-5-fluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the experimental methodologies for identifying and differentiating these polymorphs, underpinned by the principles of solid-state chemistry and analytical science.
Experimental Approach to Polymorph Screening and Preparation
The initial step in a polymorphism study is a comprehensive screen to identify potential crystalline forms. This involves recrystallizing the compound under a wide array of conditions to induce the formation of different polymorphs.[5] For this compound, a typical screening protocol would involve:
-
Solvent Variation: Crystallization from a diverse range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water).
-
Cooling Rate: Employing both rapid and slow cooling protocols to kinetically and thermodynamically favor the formation of different forms.
-
Evaporation: Slow evaporation of saturated solutions at different temperatures.
-
Slurry Experiments: Stirring a suspension of the solid in various solvents to facilitate the conversion to the most stable form at a given temperature.
Based on such a screen, let us hypothesize the discovery of two distinct polymorphic forms of this compound, designated as Form I and Form II .
Experimental Workflow for Polymorph Discovery
Caption: Workflow for the discovery of polymorphs.
Comprehensive Characterization of Polymorphs
Once different solid forms are isolated, a battery of analytical techniques is employed for their comprehensive characterization.[6][7][8] Each technique provides a unique piece of the puzzle to build a complete picture of the polymorphic landscape.
Powder X-ray Diffraction (PXRD)
PXRD is the cornerstone technique for identifying and differentiating crystalline polymorphs.[2][9][10] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."[9]
Protocol:
-
A small amount of the sample (Form I or Form II) is gently packed into a sample holder.
-
The sample is irradiated with monochromatic X-rays.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractograms for Form I and Form II are compared.
Hypothetical PXRD Data
| 2θ Angle (°) | Form I (Relative Intensity) | Form II (Relative Intensity) |
| 8.5 | 100 | 20 |
| 12.3 | 45 | 90 |
| 15.8 | 70 | 100 |
| 20.1 | 30 | 55 |
| 25.6 | 60 | 35 |
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides crucial information about the thermodynamic stability and phase transitions of the polymorphs.[2][9][11]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It reveals melting points, glass transitions, and solid-solid phase transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates.
Protocol (DSC):
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow is recorded as a function of temperature.
Protocol (TGA):
-
A small amount of the sample is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The mass of the sample is recorded as a function of temperature.
Hypothetical Thermal Analysis Data
| Parameter | Form I | Form II |
| DSC Melting Point | 155 °C (sharp endotherm) | 148 °C (sharp endotherm) |
| TGA Mass Loss | < 0.1% up to 160 °C | < 0.1% up to 150 °C |
The higher melting point of Form I suggests it is the more thermodynamically stable form at the melting temperature. The negligible mass loss in TGA for both forms indicates they are unsolvated polymorphs.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are sensitive to the local molecular environment and can differentiate polymorphs based on differences in their vibrational modes.[9][10]
Protocol (FTIR-ATR):
-
A small amount of the sample is placed on the ATR crystal.
-
The infrared spectrum is recorded.
Protocol (Raman):
-
The sample is placed under the microscope objective of the Raman spectrometer.
-
The sample is irradiated with a laser, and the scattered light is collected and analyzed.
Hypothetical Spectroscopic Data
| Vibrational Mode | Form I (cm⁻¹) | Form II (cm⁻¹) |
| N-H Stretch | 3450, 3350 | 3465, 3340 |
| C≡N Stretch | 2230 | 2225 |
| C-Cl Stretch | 780 | 795 |
The subtle shifts in the vibrational frequencies are indicative of different intermolecular interactions and packing arrangements in the crystal lattices of Form I and Form II.
Workflow for Polymorph Characterization
References
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solitekpharma.com [solitekpharma.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. wiley.com [wiley.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 9. ajptonline.com [ajptonline.com]
- 10. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
A Comparative Guide to the Synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile: A Cost-Benefit Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Amino-3-chloro-5-fluorobenzonitrile (CAS: 1147558-43-7), a highly functionalized aromatic nitrile, serves as a critical building block for a variety of bioactive molecules. This guide provides a comprehensive cost-benefit analysis of two potential synthetic pathways to this valuable compound, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Late-Stage Chlorination | Pathway 2: Early-Stage Halogenation and Cyanation |
| Starting Material | 4-Amino-3-fluorobenzonitrile | 3-Chloro-5-fluoroaniline |
| Key Transformations | Electrophilic Chlorination | Sandmeyer-type Cyanation |
| Overall Yield | Good (qualitative) | Moderate (estimated) |
| Number of Steps | 1 | 2 (Diazotization and Cyanation) |
| Reagent Cost | Moderate | Moderate to High |
| Safety Concerns | Use of a corrosive acid and a reactive chlorinating agent. | Generation of diazonium intermediates and use of a highly toxic cyanide source. |
| Process Simplicity | High | Moderate |
Pathway 1: Late-Stage Chlorination of 4-Amino-3-fluorobenzonitrile
This pathway introduces the chlorine atom in the final step, a strategy that can be advantageous if the starting material is readily available and the chlorination reaction is high-yielding and regioselective.
Logical Workflow
Caption: Pathway 1: Direct chlorination of 4-Amino-3-fluorobenzonitrile.
Experimental Protocol
A mixture of 4-amino-3-fluorobenzonitrile and N-Chlorosuccinimide (NCS) in acetic acid is stirred at an elevated temperature (e.g., 70°C) for a sufficient period to ensure complete reaction. The product is then isolated by concentrating the reaction mixture and precipitating the product by the addition of water. The solid product is collected by filtration and washed to remove impurities.
Cost-Benefit Analysis
-
Benefits:
-
High Atom Economy: This one-step synthesis is straightforward and minimizes waste.
-
Process Simplicity: The reaction is relatively easy to set up and monitor.
-
Commercially Available Starting Material: 4-Amino-3-fluorobenzonitrile is available from various chemical suppliers, with prices ranging from approximately $23.00 for 5g to $686.95 for 500g, depending on the supplier and purity.[1]
-
-
Drawbacks:
-
Reagent Cost and Safety: N-Chlorosuccinimide is a moderately expensive reagent, with prices around $20.00 for 100g to $95.00 for 1kg.[2] It is also an irritant and should be handled with care.[3][4][5][6] Acetic acid, while inexpensive, is corrosive and requires appropriate handling procedures.[7][8][9][10]
-
Potential for Side Reactions: Electrophilic chlorination on an activated aromatic ring can sometimes lead to the formation of regioisomers or over-chlorinated byproducts, which may complicate purification.
-
Pathway 2: Deaminative Cyanation of a Halogenated Aniline Precursor
This alternative approach involves the early introduction of the halogen atoms, followed by the conversion of an amino group to the nitrile functionality via a Sandmeyer-type reaction. This strategy can be beneficial if the halogenated aniline precursor is more accessible or cost-effective than the fluorinated aminobenzonitrile used in Pathway 1.
Logical Workflow
Caption: Pathway 2: Two-step synthesis via a diazonium intermediate.
Experimental Protocol
-
Diazotization: 3-Chloro-5-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to a low temperature (0-5°C). A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.
-
Cyanation: The freshly prepared diazonium salt solution is then added to a solution or suspension of a cyanide source, such as copper(I) cyanide (Sandmeyer reaction) or zinc cyanide with a palladium catalyst (Negishi-type coupling), to introduce the nitrile group. The product is then extracted and purified.
Cost-Benefit Analysis
-
Benefits:
-
Alternative Starting Material: 3-Chloro-5-fluoroaniline is a commercially available starting material, with prices ranging from approximately $39.00 for 5g to $500.00 for 100g.[11][12][13][14] This provides flexibility in sourcing starting materials based on cost and availability.
-
Established Chemistry: The Sandmeyer reaction is a well-established and widely used method for the introduction of various functional groups onto an aromatic ring.
-
-
Drawbacks:
-
Multi-step Process: This two-step synthesis is inherently less efficient in terms of time and resources compared to a one-step process.
-
Hazardous Reagents and Intermediates: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control during their formation and use. Cyanide salts, such as copper(I) cyanide and zinc cyanide, are highly toxic and require stringent safety precautions.[1][8][9][10][15][16][17]
-
Copper(I) Cyanide: Prices range from approximately $49.80 for 5g to $192.00 for 500g.
-
Zinc Cyanide: Prices are around $38.65 for 100g.[18]
-
-
Catalyst Cost: If a palladium-catalyzed cyanation is employed, the cost of the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) can be significant, with prices ranging from $42.00 for 1g to $668.00 for 25g.[19][20][21]
-
Conclusion and Recommendations
The choice between these two synthetic pathways will ultimately depend on the specific priorities and constraints of the research or development project.
-
For rapid, small-scale synthesis where process simplicity is key, Pathway 1 (Late-Stage Chlorination) is the more attractive option. The single-step nature and avoidance of highly toxic cyanide reagents and unstable diazonium intermediates make it a more straightforward and potentially safer route for laboratory-scale preparations.
-
For larger-scale production where the cost of starting materials is a primary driver, Pathway 2 (Early-Stage Halogenation and Cyanation) may be more economically viable, provided that the necessary expertise and facilities are in place to handle the hazardous reagents and intermediates safely. A thorough cost analysis of the starting materials at the required scale would be essential to confirm this.
It is strongly recommended that process safety evaluations be conducted for both pathways before any scale-up is considered. Furthermore, optimization of reaction conditions for either pathway could significantly impact the overall yield and cost-effectiveness.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemimpex.com [chemimpex.com]
- 3. faggi.it [faggi.it]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. 202082500 [thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. ZINC CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 4863-91-6 Cas No. | 3-Chloro-5-fluoroaniline | Matrix Scientific [matrixscientific.com]
- 12. 3-chloro-5-fluoroaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. scbt.com [scbt.com]
- 14. labproinc.com [labproinc.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. biosynth.com [biosynth.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Zinc cyanide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. strem.com [strem.com]
- 20. Tetrakis(triphenylphosphine)palladium(0) 99 14221-01-3 [sigmaaldrich.com]
- 21. m.indiamart.com [m.indiamart.com]
A Comparative Guide to the Spectroscopic Confirmation of 4-Amino-3-chloro-5-fluorobenzonitrile
This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural confirmation of 4-Amino-3-chloro-5-fluorobenzonitrile (CAS No: 1147558-43-7), a halogenated aromatic building block crucial in pharmaceutical and agrochemical research.[1][2] We move beyond simple data reporting to explain the causal-level reasoning behind the integration of Mass Spectrometry, Infrared Spectroscopy, and multinuclear NMR Spectroscopy. This document is designed for researchers and drug development professionals who require unimpeachable structural validation and a deeper understanding of how spectroscopic data intercorrelates to define a unique molecular architecture.
The Analytical Imperative: Why Integrated Spectroscopy is Non-Negotiable
In complex organic synthesis, particularly when dealing with highly substituted aromatic systems, relying on a single analytical technique is insufficient. Positional isomers, such as 4-Amino-5-chloro-2-fluorobenzonitrile, possess the same mass and similar functional groups, making them difficult to distinguish without a comprehensive analytical approach.[1] A robust, self-validating system, as detailed here, leverages the orthogonal strengths of different spectroscopic methods to create an undeniable structural proof. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies the functional groups present, and multinuclear NMR spectroscopy maps the precise atomic connectivity and spatial relationships.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most fundamental test, confirming the molecular weight and elemental composition of the analyte.
Core Principle & Justification
For this compound (Molecular Formula: C₇H₄ClFN₂), the expected monoisotopic mass is 170.01 g/mol .[2] High-Resolution Mass Spectrometry (HRMS) is the preferred method as it can confirm the elemental composition to within a few parts per million (ppm), effectively ruling out other potential formulas. Furthermore, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), provides a characteristic isotopic pattern that is a powerful validation tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (HPLC grade).
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.[3]
-
Acquisition : The sample is introduced into the ESI source in positive ion mode (ESI+), which will protonate the basic amino group to form the [M+H]⁺ ion.
-
Data Analysis : The resulting spectrum is analyzed for the accurate mass of the [M+H]⁺ ion and the characteristic isotopic pattern.
Expected Data & Interpretation
| Feature | Expected Value | Structural Confirmation |
| Monoisotopic Mass | 170.0102 | Confirms the elemental formula C₇H₄ClFN₂. |
| [M+H]⁺ Ion (HRMS) | 171.0180 | Validates the molecular mass and the presence of a basic site (amino group). |
| Isotopic Pattern | Two peaks at m/z 171.0180 and 173.0151 | The ~3:1 intensity ratio of these peaks is definitive proof of one chlorine atom. |
| Nitrogen Rule | Even molecular weight (170) | Consistent with the presence of an even number of nitrogen atoms (two).[4] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides rapid and unambiguous confirmation of the key functional groups within the molecule. It is an essential technique for verifying that the primary amine and nitrile moieties are present.[5]
Core Principle & Justification
Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By identifying these absorption bands, we can confirm the presence of functional groups. For this molecule, the N-H bonds of the primary amine and the C≡N triple bond of the nitrile group are expected to produce strong, easily identifiable peaks in distinct regions of the spectrum.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation : A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan : A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Scan : The sample is brought into firm contact with the crystal, and the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[5]
-
Data Processing : The instrument's software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Confirmation |
| ~3450 & ~3350 | Asymmetric & Symmetric N-H Stretch | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[4][6][8] |
| ~2230 | C≡N Stretch | A sharp, strong absorption here confirms the nitrile functional group. Its position indicates conjugation with the aromatic ring.[5][7] |
| ~1620 | N-H Bend (Scissoring) | Confirms the primary amine group.[6] |
| ~1300 | C-N Stretch (Aromatic) | Indicates the attachment of the amino group to the benzene ring.[6] |
| Below 800 | C-Cl & C-F Stretches | While present, these are in the complex fingerprint region and are less diagnostic than the other bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for elucidating the precise connectivity of atoms. By integrating ¹H, ¹³C, and ¹⁹F NMR, we can assemble a complete and unambiguous picture of the this compound structure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of our integrated spectroscopic analysis, culminating in the confirmed structure.
Caption: Integrated workflow for spectroscopic structural confirmation.
A. ¹H NMR Spectroscopy
-
Principle & Justification : ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this molecule, it will confirm the number and relative positions of the aromatic protons and the presence of the amine protons.
-
Experimental Protocol :
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5] DMSO-d₆ is chosen to avoid exchange of the amine protons.
-
Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Data & Interpretation :
-
δ ~7.5-7.8 ppm (2H, complex multiplet or two doublets) : These signals correspond to the two aromatic protons (H-2 and H-6).
-
H-2 : Expected to be a doublet due to coupling with the adjacent fluorine atom (³JHF).
-
H-6 : Expected to be a doublet due to coupling with the fluorine atom four bonds away (⁴JHF). The precise splitting pattern will confirm their positions relative to the fluorine.
-
-
δ ~6.0-6.5 ppm (2H, broad singlet) : This signal corresponds to the two protons of the primary amino group (-NH₂). The broadness is characteristic and its integration for 2H confirms the group's presence.[4]
-
B. ¹³C NMR Spectroscopy
-
Principle & Justification : ¹³C NMR maps the carbon skeleton of the molecule. The number of signals confirms the number of unique carbon environments, and their chemical shifts are indicative of their bonding. Crucially, coupling between carbon and fluorine (JCF) provides definitive evidence for the location of the C-F bond.
-
Experimental Protocol : Same sample as for ¹H NMR. A proton-decoupled ¹³C spectrum is acquired.
-
Expected Data & Interpretation : Seven distinct signals are expected.
-
~155-160 ppm (doublet, large ¹JCF) : This is the carbon directly bonded to fluorine (C-5). The large splitting (~240-260 Hz) is unambiguous proof of the C-F bond.
-
Other Aromatic Carbons : The other five aromatic carbons will appear as distinct signals, some showing smaller C-F couplings (²JCF, ³JCF). The carbons attached to chlorine (C-3) and the amino group (C-4) will be significantly shifted.
-
~118 ppm : The nitrile carbon (-C≡N) typically appears in this region.
-
C. ¹⁹F NMR Spectroscopy
-
Principle & Justification : As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[9][10] It provides a clear window into the electronic environment of the fluorine atom, and its coupling to nearby protons confirms the substitution pattern on the ring.
-
Experimental Protocol : Same sample as for ¹H NMR. A proton-decoupled or coupled ¹⁹F spectrum is acquired.
-
Expected Data & Interpretation : A single resonance is expected.
-
Chemical Shift : The chemical shift will be characteristic of a fluorine atom on an electron-rich aromatic ring.
-
Coupling : In a proton-coupled spectrum, the signal will appear as a multiplet (likely a doublet of doublets) due to coupling with the two aromatic protons (H-2 and H-6), confirming the ortho and para relationships.
-
Consolidated Spectroscopic Evidence
The following diagram illustrates how specific structural features of this compound are directly confirmed by distinct spectroscopic signals.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. projectguru.in [projectguru.in]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of EGFR Kinase Inhibitors Derived from a 4-Amino-3-chlorobenzamide Scaffold
This guide provides a detailed comparative analysis of a novel series of kinase inhibitors synthesized from a 4-amino-3-chlorobenzamide core structure. We will delve into their efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and performance of this promising class of compounds.
Introduction: The Rationale for Targeting EGFR with Novel Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, inhibiting its kinase activity has become a cornerstone of modern targeted cancer therapy.
The development of small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the kinase domain's binding site has led to significant clinical successes. However, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds that can offer improved potency, selectivity, and the ability to overcome resistance mechanisms. The 4-amino-3-chlorobenzamide scaffold serves as a versatile foundation for developing such next-generation inhibitors. Its substituted aromatic ring system allows for the exploration of diverse chemical space to optimize interactions within the EGFR active site.
This guide focuses on a specific series of derivatives originating from 4-amino-3-chlorobenzoic acid, which have been functionalized into three distinct chemical classes: 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides. We will compare their biological activity based on recent preclinical data.[1][2]
The EGFR Signaling Pathway
Before evaluating the inhibitors, it is crucial to understand their target's context. The diagram below illustrates the canonical EGFR signaling pathway, which, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. The inhibitors discussed herein aim to block the initial phosphorylation event, thereby halting the entire downstream cascade.
Caption: Simplified EGFR signaling cascade.
Comparative Efficacy of 4-Amino-3-chlorobenzamide Derivatives
A recent study synthesized and evaluated three series of compounds derived from 4-amino-3-chlorobenzohydrazide against EGFR.[1][2] The core structure was elaborated to probe different chemical functionalities, leading to the identification of a particularly potent series of hydrazine-1-carbothioamide derivatives.
Overview of Synthesized Compound Series
The synthetic strategy begins with the esterification of 4-amino-3-chlorobenzoic acid, followed by hydrazinolysis to form the key intermediate, 4-amino-3-chlorobenzohydrazide (N2). This intermediate is then used to synthesize the three distinct series of compounds.
Caption: General synthetic routes for the inhibitor series.
In Vitro Cytotoxicity Data
The synthesized compounds were tested for their anti-proliferative activity against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. Erlotinib, an FDA-approved EGFR inhibitor, was used as a positive control.
| Compound ID | Chemical Series | A549 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| N5a | Hydrazine-1-carbothioamide | 1.32 | 1.87 | 2.11 |
| N5b | Hydrazine-1-carbothioamide | 2.45 | 3.12 | 3.54 |
| N5c | Hydrazine-1-carbothioamide | 2.18 | 2.98 | 3.27 |
| N5d | Hydrazine-1-carbothioamide | 1.99 | 2.56 | 2.89 |
| N4a | Benzohydrazone | 4.11 | 5.32 | 6.01 |
| N3a | 1,3,4-Oxadiazole | >10 | >10 | >10 |
| Erlotinib | Reference Drug (Quinazolinamine) | 0.98 | 1.15 | 1.45 |
| (Data synthesized from the findings presented in the referenced study[1][2]) |
From this data, it is evident that the hydrazine-1-carbothioamide series (N5a-d) exhibited the most potent cytotoxic activity across all tested cell lines. Compound N5a emerged as the lead compound, with IC50 values approaching those of Erlotinib.[1][2] This suggests that the carbothioamide moiety is crucial for the anti-proliferative effects of this compound class. In contrast, the 1,3,4-oxadiazole derivatives showed minimal activity.
Direct EGFR Kinase Inhibition
To confirm that the observed cytotoxicity was due to on-target activity, the most promising compounds were evaluated in a direct EGFR tyrosine kinase inhibition assay.
| Compound ID | % EGFR Kinase Inhibition @ 10 µM |
| N5a | 89.5% |
| N5d | 82.1% |
| Erlotinib | 95.2% |
| (Data synthesized from the findings presented in the referenced study[1][2]) |
The results of the kinase assay correlate strongly with the cytotoxicity data. Compound N5a demonstrated potent inhibition of EGFR kinase activity, comparable to Erlotinib.[1][2] In-silico docking studies from the source publication suggest that N5a forms key hydrogen bonds and hydrophobic interactions within the EGFR ATP-binding pocket, mimicking the binding mode of known inhibitors. The extrinsic apoptotic pathway was also shown to be activated by N5a through the activation of caspases 3 and 8.[1][2]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, we provide detailed methodologies for a key synthesis and the primary biological assay.
Synthesis of Lead Compound N5a
This protocol describes the final step in synthesizing N5a from the key intermediate, 4-amino-3-chlorobenzohydrazide (N2).
Materials:
-
4-amino-3-chlorobenzohydrazide (N2)
-
4-chlorophenyl isothiocyanate
-
Absolute Ethanol
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve 1.0 equivalent of 4-amino-3-chlorobenzohydrazide (N2) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1.1 equivalents of 4-chlorophenyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified compound (N5a) under vacuum.
-
Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.
EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for measuring kinase activity and inhibition, such as the Promega EGFR Kinase Assay.[1]
Caption: Workflow for an EGFR ADP-Glo™ kinase assay.
Procedure:
-
Reaction Setup: In a 384-well plate, add the EGFR enzyme and the poly(E,Y) substrate in the prescribed kinase reaction buffer.
-
Compound Addition: Add the test compounds (e.g., N5a, Erlotinib) at the desired final concentration (e.g., 10 µM). Include a "vehicle only" (e.g., DMSO) well as a negative control (100% activity) and a "no enzyme" well as a background control.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 25 µM.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes in the dark.
-
Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculation: Calculate the percentage of inhibition using the formula: 100 - [((Signal_Treated - Signal_Background) / (Signal_Control - Signal_Background)) * 100].
Conclusion and Future Directions
The comparative analysis clearly demonstrates that derivatives of the 4-amino-3-chlorobenzamide scaffold can serve as a promising foundation for novel EGFR inhibitors. Within the tested series, the hydrazine-1-carbothioamide derivatives, and specifically compound N5a , exhibit potent anti-proliferative activity and direct EGFR kinase inhibition, with efficacy approaching that of the established drug Erlotinib.[1][2]
The structure-activity relationship suggests that the terminal substituted phenyl-carbothioamide moiety is a key pharmacophoric feature for potent activity. Future work should focus on:
-
Lead Optimization: Further modifying the structure of N5a to improve potency and pharmacokinetic properties.
-
Selectivity Profiling: Screening N5a against a panel of other kinases to determine its selectivity profile.
-
In Vivo Studies: Evaluating the efficacy and safety of N5a in preclinical animal models of cancer.
This research underscores the value of exploring novel chemical scaffolds in the ongoing effort to develop more effective and durable cancer therapies.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-3-chloro-5-fluorobenzonitrile Derivatives in Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 4-Amino-3-chloro-5-fluorobenzonitrile scaffold. Esteemed for its utility as a foundational structure in medicinal chemistry, this benzonitrile core has been instrumental in the development of potent and selective kinase inhibitors. We will dissect the nuanced roles of its substituent groups, compare its derivatives against alternative chemical scaffolds, and provide robust experimental protocols for researchers engaged in the discovery of novel therapeutics.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound moiety is a versatile building block in pharmaceutical research, particularly in the synthesis of targeted cancer therapies.[1] Its inherent electronic properties and substitution pattern provide a unique starting point for creating compounds that can effectively interact with the active sites of protein kinases.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[2][3]
The strategic placement of the amino, chloro, and fluoro groups on the benzonitrile ring creates a specific electronic and steric profile. The electron-withdrawing nature of the nitrile and halogen substituents, combined with the electron-donating amino group, allows for diverse chemical modifications. SAR studies are therefore paramount; they systematically explore how altering the chemical structure of these derivatives impacts their biological activity, guiding the optimization of lead compounds toward greater potency, selectivity, and improved pharmacokinetic profiles.[4]
Dissecting the Structure-Activity Relationship: A Positional Analysis
The potency and selectivity of inhibitors derived from this scaffold are highly dependent on the nature and position of various substituents. Small structural modifications can lead to significant changes in biological activity.[4]
The Core Scaffold: Influence of Halogenation
The presence of chlorine at the C3 position and fluorine at the C5 position is a key feature. Halogen atoms, particularly fluorine, are known to enhance pharmacokinetic properties and binding affinity.[1][5] The ortho-fluorine substitution relative to the amino group can influence the pKa of the amine and promote favorable intramolecular interactions, locking the molecule into a bioactive conformation.
Modifications at the C4-Amino Group
The amino group serves as a critical anchor and a primary point for derivatization. Its role is often to form key hydrogen bonds within the kinase hinge region.
-
Acylation and Sulfonylation: Converting the amino group to an amide or sulfonamide can introduce additional hydrogen bond donors and acceptors, potentially increasing affinity. For example, derivatives incorporating acrylamide moieties have shown significant inhibitory activity against kinases like EGFR.[6]
-
Incorporation into Heterocycles: The amino group can be used to link the benzonitrile core to various heterocyclic systems, such as pyrimidines or quinolines.[6][7] This strategy dramatically expands the chemical space and allows for the exploration of interactions with solvent-exposed regions of the target protein.
Transformations of the C1-Nitrile Group
While the nitrile group is a common feature, its bioisosteric replacement can lead to compounds with different properties.
-
From Nitrile to Amide/Ester: As seen in the development of 4-amino-3-chloro benzoate ester derivatives, replacing the nitrile with an ester or amide group allows for the introduction of larger and more complex side chains.[8][9] These modifications can lead to new interactions with the target, as demonstrated by hydrazine-1-carbothioamide derivatives that show potent cytotoxicity by targeting EGFR.[8][9]
The diagram below illustrates the key modification points on the scaffold and summarizes the general SAR trends.
Caption: Key SAR points on the this compound scaffold.
Comparative Performance: Benchmarking Against Alternative Scaffolds
To contextualize the efficacy of this compound derivatives, it is crucial to compare their performance against compounds built on different core structures that target the same kinases. Epidermal Growth Factor Receptor (EGFR) and ErbB-2 are common targets for inhibitors derived from this scaffold.[6] The following table compares the inhibitory activity of a representative derivative against Lapatinib, a well-known dual EGFR/ErbB-2 inhibitor with a different (quinoline) core.
| Compound ID/Name | Core Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 6 | 4-Anilino-6-phenoxy-pyrimidine | EGFR | 37 | [6] |
| (from 4-amino-3-chloro... core) | ErbB-2 | 29 | [6] | |
| Compound 11 | 4-Anilino-6-phenoxy-pyrimidine | EGFR | 61 | [6] |
| (from 4-amino-3-chloro... core) | ErbB-2 | 42 | [6] | |
| Lapatinib | Quinoline | EGFR | 10.8 | (Literature Value) |
| ErbB-2 | 9.8 | (Literature Value) |
Data presented for compounds 6 and 11 are derived from a study on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which utilize the broader anilino chemical class related to the core topic.[6]
This comparison highlights that while established drugs like Lapatinib may show higher potency in some assays, derivatives from the this compound scaffold are capable of achieving potent, low nanomolar inhibition, validating their significance as a basis for novel inhibitor design.[6]
Experimental Protocols for SAR Evaluation
A robust SAR study relies on standardized, reproducible assays.[4] The following protocols detail key methodologies for evaluating the biological activity of newly synthesized derivatives.
General Experimental Workflow
The process of evaluating a new derivative follows a logical progression from biochemical validation to cellular effects.
Caption: A typical workflow for SAR determination of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying ATP consumption.[10]
-
Principle: Kinase activity results in the conversion of ATP to ADP. The amount of remaining ATP or produced ADP can be measured using a luciferase/luciferin system, where the light output is proportional to the ATP concentration. An inhibitor will reduce ATP consumption, resulting in a higher luminescent signal compared to an uninhibited control.[10]
-
Materials:
-
Purified kinase of interest (e.g., EGFR, ErbB-2).
-
Specific peptide substrate for the kinase.
-
ATP solution at an optimized concentration (often near the Km).
-
Test compounds (derivatives) serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[10]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).[2][10]
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 2.5 µL of each dilution to the wells of the assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Kinase Addition: Add 2.5 µL of the kinase enzyme, diluted in assay buffer, to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes, or for a time determined to be in the linear range of the reaction.[10]
-
Signal Detection: Stop the reaction and detect the signal according to the kit manufacturer's instructions. For the ADP-Glo™ assay:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[11]
-
Principle: The MTT assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan is directly proportional to the number of living cells.[11]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.[11]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the serially diluted test compounds. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[11]
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[13]
-
Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
-
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationship studies reveal that modifications at the C4-amino and C1-nitrile positions are particularly effective for modulating potency and selectivity. By incorporating this core into larger heterocyclic systems, researchers have successfully developed compounds with low nanomolar efficacy against critical cancer targets like EGFR and ErbB-2.
Future work should focus on exploring a wider range of bioisosteric replacements for the nitrile group and investigating novel heterocyclic substitutions at the amino position. Combining rigorous SAR-driven synthesis with detailed mechanistic studies will continue to unlock the full therapeutic potential of this privileged scaffold, paving the way for the next generation of targeted anticancer agents.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Antimicrobial Activity of Novel Benzonitrile Compounds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Benzonitrile derivatives have emerged as a promising class of synthetic compounds, with several studies highlighting their potential as potent antimicrobial agents.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the antimicrobial activity of new benzonitrile compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, ensuring a robust and reliable assessment of these promising candidates.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Before embarking on experimental work, it is crucial to understand the core metrics used to quantify antimicrobial activity. The two most fundamental parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[3][4][5]
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[6][7] The MIC value is the primary determinant of a compound's potency; a lower MIC indicates greater efficacy at a lower dose.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in the initial bacterial inoculum.[3][5] The MBC test is performed after an MIC assay to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[3][4]
The relationship between these two values is critical. The MBC/MIC ratio is calculated to differentiate between bactericidal and bacteriostatic effects. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[3] For severe infections, particularly in immunocompromised patients, a bactericidal agent is often preferred.[3]
Standardization in testing is paramount for reproducibility and comparability of data. The methodologies and interpretive criteria set forth by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the global benchmarks for AST.[8][9] Adherence to these standards is essential for generating data that is both reliable and universally understood.
Strategic Experimental Design: The "Why" Behind the "How"
Selection of Test Organisms
The panel of microorganisms should be broad and clinically relevant, encompassing both Gram-positive and Gram-negative bacteria to assess the compound's spectrum of activity.
-
Gram-Positive Representatives:
-
Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections, and a notorious developer of resistance (e.g., MRSA).
-
Enterococcus faecalis (e.g., ATCC 29212): A frequent cause of urinary tract infections (UTIs) and endocarditis, known for its intrinsic resistance to several antibiotics.
-
-
Gram-Negative Representatives:
-
Escherichia coli (e.g., ATCC 25922): A versatile pathogen responsible for UTIs, gastrointestinal infections, and sepsis.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for causing severe hospital-acquired infections and its high level of intrinsic and acquired resistance.
-
Causality: The use of standardized ATCC (American Type Culture Collection) strains is crucial as they are well-characterized and exhibit predictable susceptibility patterns, ensuring the reliability and reproducibility of the assay.[7]
Selection of Comparator Antimicrobials
New benzonitrile compounds must be benchmarked against established, clinically used antibiotics. This provides essential context for their potency and potential therapeutic niche.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone effective against both Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic primarily used for serious Gram-positive infections, including MRSA.
-
Gentamicin: An aminoglycoside with potent activity against many Gram-negative bacteria.
Causality: Comparing a novel compound to existing "gold-standard" drugs allows for a direct assessment of its relative efficacy and helps to identify potential advantages, such as activity against resistant strains where the comparator may fail.
Detailed Experimental Protocols
The following protocols are based on the broth microdilution method, a standardized technique recommended by both CLSI and EUCAST for its accuracy and efficiency.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the lowest concentration of a benzonitrile compound that inhibits bacterial growth.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7]
-
Rationale: Standardizing the starting inoculum is critical; a concentration that is too high or too low can lead to falsely elevated or reduced MIC values, respectively.
-
Dilute this standardized suspension in the appropriate broth (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6][10]
-
-
Serial Dilution of Test Compound:
-
Prepare a stock solution of the benzonitrile compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[10]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[7]
-
Rationale: The serial dilution creates a concentration gradient that allows for the precise determination of the inhibitory endpoint.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control), achieving the final target concentration of 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Rationale: This incubation period allows for sufficient bacterial growth in the absence of inhibition, making the results clear and readable.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the benzonitrile compound at which there is no visible growth.[6]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined.[3][4]
Step-by-Step Methodology:
-
Subculturing from MIC Wells:
-
From the well corresponding to the MIC and each well with a higher concentration (i.e., all wells showing no visible growth), take a fixed aliquot (typically 10-100 µL).[3][10]
-
Rationale: This step transfers bacteria that may have been inhibited but not killed to a nutrient-rich, compound-free environment to assess their viability.
-
-
Plating and Incubation:
-
Spread the aliquot evenly onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the MIC assay (35°C ± 2°C for 18-24 hours).[3]
-
Rationale: This allows any surviving bacteria to multiply and form visible colonies.
-
-
MBC Determination:
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow for determining both MIC and MBC.
Caption: Integrated workflow for MIC and MBC determination.
Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for effective comparison. All quantitative results should be summarized in a structured table.
Table 1: Comparative Antimicrobial Activity of Benzonitrile Compound BZ-01
| Microorganism | Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 29213 | BZ-01 | 2 | 4 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal | ||
| E. coli | ATCC 25922 | BZ-01 | 4 | 8 | 2 | Bactericidal |
| Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal | ||
| P. aeruginosa | ATCC 27853 | BZ-01 | 16 | >128 | >8 | Bacteriostatic |
| Gentamicin | 1 | 4 | 4 | Bactericidal |
Interpreting the Data:
-
Potency: In the example above, BZ-01 shows promising activity against S. aureus and E. coli, although it is less potent than the comparator antibiotics based on the MIC values.
-
Spectrum: BZ-01 demonstrates broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria.
-
Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio of 2 for S. aureus and E. coli indicates that BZ-01 is bactericidal against these strains.[3] However, with a ratio >8 for P. aeruginosa, its activity is bacteriostatic against this organism.
Investigating the Mechanism of Action
Understanding how a compound works is a critical step in drug development. While extensive research is needed for definitive confirmation, preliminary insights can be gained from structural similarities to known drug classes and computational modeling. Some studies on benzonitrile and related acrylonitrile derivatives suggest they may function by inhibiting essential bacterial enzymes.[10][11] For instance, certain derivatives have been shown to target penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, or to inhibit β-lactamase enzymes, which are responsible for resistance to common antibiotics like penicillin.[11][12]
The diagram below illustrates a hypothesized mechanism of action where a benzonitrile compound inhibits PBP, thereby disrupting cell wall synthesis.
Caption: Hypothesized mechanism of action via PBP inhibition.
Conclusion and Future Outlook
This guide outlines a robust, standardized approach to benchmarking the antimicrobial activity of novel benzonitrile compounds. By following these detailed protocols and principles of experimental design, researchers can generate high-quality, comparable data that accurately reflects the potential of their compounds. Promising candidates identified through this framework can then confidently advance to more complex evaluations, including toxicity studies, animal efficacy models, and further mechanistic investigations. The systematic application of these methods is a crucial step in the long and challenging journey of translating a promising chemical entity into a clinically effective antibiotic to combat the global threat of antimicrobial resistance.
References
- 1. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. microchemlab.com [microchemlab.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-3-chloro-5-fluorobenzonitrile
As a Senior Application Scientist, my goal is to empower our scientific community with not only cutting-edge products but also the critical knowledge to handle them safely and responsibly. The proper management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the disposal of 4-Amino-3-chloro-5-fluorobenzonitrile, a halogenated aromatic nitrile. Adherence to these protocols is essential for ensuring a safe research environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound (CAS No. 1147558-43-7) is a solid organic compound whose structure necessitates a specific and cautious disposal pathway. Its classification as both a halogenated organic compound (containing chlorine and fluorine) and a nitrile places it under stringent regulatory frameworks for hazardous waste management, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] The primary hazards associated with this class of compounds drive the need for these specialized procedures. Improper disposal, such as mixing with other waste streams or drain disposal, is strictly prohibited and can lead to dangerous chemical reactions and environmental contamination.[3][4]
Table 1: Chemical and Hazard Profile of this compound
| Property | Information | Source(s) |
|---|---|---|
| CAS Number | 1147558-43-7 | [5][6] |
| Molecular Formula | C₇H₄ClFN₂ | [6] |
| Physical Form | Solid, powder/crystal | [7] |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation; May cause respiratory irritation; Harmful to aquatic life. | [8][9][10] |
| Waste Classification | Halogenated Organic Waste; Toxic Nitrile Solid | [2][11][12] |
| Transport UN Number | UN3439 (NITRILES, SOLID, TOXIC, N.O.S.) |[11][13] |
The causality for this rigorous approach is clear: halogenated compounds can form highly toxic and persistent environmental pollutants if not destroyed properly. High-temperature incineration at a licensed facility is the industry-standard disposal method, as it ensures complete destruction and allows for the scrubbing of hazardous byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][14]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE must be employed to mitigate risks of exposure. All preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of fine dust particles.[11][12][14]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale | Source(s) |
|---|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent dermal absorption, as the compound is toxic in contact with skin. | [9][14] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | To protect against eye irritation from accidental splashes or dust. | [9][11] |
| Skin/Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. | [9][14] |
| Respiratory Protection | Use within a chemical fume hood. A NIOSH/MSHA-approved respirator may be required for spill cleanup. | To prevent inhalation of toxic dust. |[9][11][15] |
The Core Disposal Workflow: A Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure compliance and safety from the point of generation to final disposal.
Step 1: Waste Characterization & Segregation
This is the most critical step in the disposal process. Due to its chemical nature, this compound waste must be segregated as Halogenated Organic Solid Waste .
-
Action: Designate a specific waste container exclusively for halogenated organic compounds.
-
Causality: Co-mingling halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[3][12] Segregation ensures that each waste stream can be managed by the most appropriate and cost-effective method.
Step 2: Container Selection and Preparation
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.
-
Action: Select a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top lid.[3][16][17] Ensure the container is clean, dry, and in good condition before use.
-
Causality: Using a compatible and sound container prevents chemical degradation of the container and subsequent leakage, which would create a hazardous spill.
Step 3: Proper Labeling of Hazardous Waste
Regulatory compliance begins with accurate and immediate labeling.
-
Action: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[3][4][16] The label must include:
-
Causality: Proper labeling is a legal requirement and provides essential information for EHS personnel and waste disposal contractors, ensuring they can handle the material safely and correctly.
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is ready for pickup.
-
Action: Store the labeled waste container in a designated SAA.[16][18] The container must be kept tightly closed at all times, except when you are actively adding waste.[4][16][17] Store the container within secondary containment, such as a plastic tray, to contain any potential leaks.[17][18]
-
Causality: The SAA provides a controlled and clearly identified location for hazardous materials, minimizing the risk of accidental spills or exposure. Keeping containers closed prevents the release of vapors and complies with EPA regulations.[16]
Step 5: Decontamination of Empty Containers and Labware
Residual amounts of the chemical on glassware or other items must be treated as hazardous waste.
-
Action: Rinse contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone). This solvent rinseate is now also considered halogenated waste. Collect it in a separate, clearly labeled container for "Halogenated Organic Solvent Waste."[14] Triple-rinsed glassware can then be managed as non-hazardous waste.[18]
-
Causality: This procedure ensures that no hazardous material is inadvertently washed down the drain or placed in the regular trash, preventing environmental release.
Step 6: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves.
-
Action: Once the waste container is nearly full (e.g., 90% capacity) or when you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS office.[3][4][16]
-
Causality: EHS professionals are trained and equipped to handle, transport, and consolidate hazardous waste according to strict regulatory standards, ensuring a safe and compliant final disposal process.[3]
Emergency Procedures for Spills and Exposures
-
Minor Spill: If a small amount of solid material is spilled within a chemical fume hood, carefully sweep it up using a scoop or brush and place it into your labeled hazardous waste container.[9][15] All contaminated cleanup materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.[17]
-
Personal Exposure:
Visualization of the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. This compound | 1147558-43-7 [m.chemicalbook.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 4-Amino-3-chlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 8. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. research.columbia.edu [research.columbia.edu]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. Chemical Waste – EHS [ehs.mit.edu]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Amino-3-chloro-5-fluorobenzonitrile
For the diligent researcher pushing the boundaries of drug development, the novel compounds we handle are tools of immense potential. Yet, their power demands our utmost respect and caution. 4-Amino-3-chloro-5-fluorobenzonitrile is one such compound, a halogenated aromatic nitrile whose unique structure necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can protect ourselves, we must understand the threat. This compound (CAS No. 1147558-43-7) is a potent chemical with a significant hazard profile. According to its Safety Data Sheet (SDS), the primary dangers are:
-
Acute Toxicity (Inhalation, Dermal, Oral): This compound is classified as acutely toxic if inhaled (Category 3), and harmful if swallowed or in contact with skin (Category 4).[1] This means that even small exposures through these routes can cause significant harm. The nitrile group (-CN) is a classic toxicophore, and its presence on an aromatic ring with activating halogen groups warrants extreme caution.
-
Skin Corrosion/Irritation: It is classified as Category 1B for skin corrosion/irritation, indicating that it can cause severe skin burns and damage upon contact.[1]
This multi-faceted hazard profile dictates that our PPE strategy must prevent all routes of exposure: inhalation of dust, skin contact, and eye contact.
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a hazardous substance. Before you even select your gloves, ensure that the primary safety controls are in place.
-
Engineering Controls: All work with this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is the most severe toxicity route for this compound.[1]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. This includes minimizing the quantities used, designating specific areas for its handling, and ensuring all users are trained on its specific hazards.
A Multi-Barrier Approach: Selecting Your Personal Protective Equipment
Given the severe skin corrosion and acute toxicity hazards, a comprehensive PPE ensemble is required. The selection should be based on the task being performed, with the understanding that handling the solid powder presents the highest risk of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles and a full-face shield | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., thicker nitrile or neoprene) | Chemical-resistant lab coat, buttoned fully; long pants and closed-toe shoes | Required if not in a fume hood: NIOSH-approved respirator with a particulate filter (e.g., N95)[2][3][4] |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant nitrile gloves[5][6] | Chemical-resistant lab coat | Not typically required if performed in a fume hood |
| Running Reactions/Work-up | Chemical safety goggles | Chemical-resistant nitrile gloves | Chemical-resistant lab coat | Not typically required if performed in a fume hood |
Eye and Face Protection: Beyond the Basics
Because this compound can cause severe skin and eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against dust particles and potential splashes.
-
Face Shield: When handling the solid material outside of a glovebox, a face shield worn over goggles is mandatory.[7] This provides a secondary layer of protection for the entire face from airborne particles.
Hand Protection: The Critical Contact Barrier
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Nitrile Gloves: For general handling of solutions, nitrile gloves provide good resistance to a wide range of chemicals.[6][8]
-
Double Gloving: When weighing the solid, double gloving is a prudent measure. An inner nitrile glove provides a second barrier in case the outer glove is breached. The outer glove should be a more robust, chemical-resistant glove. Always check the manufacturer's compatibility charts to ensure the chosen glove material is resistant to aromatic nitriles.[8][9]
-
Immediate Disposal: Gloves must be removed and disposed of immediately after handling the compound or upon any sign of contamination.
Body Protection: Shielding from Spills and Dust
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant or rubberized apron over a lab coat, or a lab coat made of a less permeable material like polyester, should be used. Ensure it is fully buttoned.
-
Appropriate Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[9] Never handle potent compounds with exposed skin on your legs, ankles, or feet.
Step-by-Step Protocol: Weighing and Preparing a Stock Solution
This protocol illustrates the integration of PPE into a standard laboratory workflow.
-
Preparation: Before entering the lab, don your base layer of PPE: long pants, closed-toe shoes, and a lab coat.
-
Fume Hood Verification: Ensure the chemical fume hood is on and functioning correctly.
-
PPE Donning: At the fume hood, don chemical splash goggles, a face shield, and your double gloves.
-
Handling:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat. Minimize any dust generation.
-
Securely close the primary container.
-
Transfer the weighed solid into your reaction vessel, which is also inside the fume hood.
-
-
Decontamination and Doffing:
-
Carefully remove the outer gloves and dispose of them in the designated hazardous waste container.
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent and cleaning agent.
-
Remove the face shield and goggles.
-
Remove the inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[10]
-
Below is a diagram illustrating the decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Disposal: Completing the Safety Lifecycle
Contaminated PPE and waste materials are significant sources of exposure if not handled correctly.
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Sharps: Contaminated needles or spatulas should be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment must be thoroughly decontaminated after use.
By understanding the specific hazards of this compound and implementing a multi-layered safety approach, you can handle this valuable research compound with the confidence that comes from rigorous preparation and respect for chemical safety.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Amino-3-chlorobenzonitrile 97 21803-75-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 7. epa.gov [epa.gov]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
